Eudalene
Description
The exact mass of the compound 1-Methyl-7-isopropylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVVHZJKXPCUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197657 | |
| Record name | 1-Methyl-7-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-65-3 | |
| Record name | NSC 115864 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-7-isopropylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eudalene: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon. As a derivative of naphthalene, its physicochemical properties are of significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. This document provides a detailed overview of the known physicochemical properties of this compound, outlines experimental methodologies for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources. It is important to note that some of these properties are estimated and should be verified experimentally for critical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene | [] |
| CAS Number | 490-65-3 | [2] |
| Boiling Point | 284.18 °C at 760 mmHg (estimated) | [4][5] |
| Melting Point | Not available in cited literature | |
| Density | 0.97 g/cm³ (estimated) | [] |
| Water Solubility | 2.008 mg/L at 25 °C (estimated) | [4][5] |
| logP (o/w) | 5.310 (estimated) | [4][5] |
| Vapor Pressure | 0.005000 mmHg at 25 °C (estimated) | [4][5] |
| Flash Point | 125.80 °C (estimated) | [4][5] |
| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound (Naphthalene, 1-methyl-7-(1-methylethyl)-).[6] The molecular ion peak ([M]⁺) would be expected at m/z 184, corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons in the range of 6.5-8.0 δ.[7] The methyl and isopropyl protons will appear in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 110 and 140 δ.[8] The carbons of the methyl and isopropyl groups will resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, as an aromatic hydrocarbon, is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹[9]
-
C-H stretching (aliphatic): Below 3000 cm⁻¹[9]
-
C=C stretching (aromatic ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[9]
-
C-H out-of-plane bending: 900-675 cm⁻¹, the pattern of which can be indicative of the substitution on the naphthalene ring.[9]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point
A precise melting point is a key indicator of purity for solid compounds.[10]
Apparatus:
Procedure:
-
Ensure the this compound sample is crystalline. If it is a liquid at room temperature, this method is not applicable.
-
Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[11]
Spectroscopic Analysis
1. NMR Spectroscopy Sample Preparation
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[13]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]
-
NMR tube (5 mm diameter)[15]
-
Pipette and filter plug (glass wool)[14]
Procedure:
-
Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[16]
-
Filter the solution through a pipette with a glass wool plug directly into the clean NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube and carefully label it.
-
The sample is now ready for analysis in an NMR spectrometer.
2. IR Spectroscopy Sample Preparation (for liquid this compound)
Materials:
-
This compound sample
-
Salt plates (e.g., KBr, NaCl)
-
Pipette
Procedure:
-
Place a small drop of liquid this compound onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the IR spectrometer for analysis.
3. Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum is recorded and analyzed.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or isolated sample of this compound.
Caption: Workflow for the Physicochemical Characterization of this compound.
References
- 1. This compound, picrate | C20H19N3O7 | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound, 490-65-3 [thegoodscentscompany.com]
- 5. This compound, 490-65-3 [perflavory.com]
- 6. Naphthalene, 1-methyl-7-(1-methylethyl)- [webbook.nist.gov]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. organomation.com [organomation.com]
Eudalene: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudalene, a bicyclic aromatic sesquiterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological applications. As a dehydrogenated derivative of eudesmane-type sesquiterpenes, its natural occurrence is intrinsically linked to plant species rich in these precursors. This technical guide provides an in-depth exploration of the natural sources of this compound and its precursors, alongside detailed methodologies for its isolation and purification. Quantitative data on the prevalence of this compound and its precursors in various natural matrices are presented in tabular format for comparative analysis. Furthermore, this document outlines key experimental protocols, including extraction, fractionation, and analytical techniques, to facilitate further research and development in this promising area.
Natural Sources of this compound and its Precursors
This compound is not typically found in high concentrations as a primary metabolite in plants. Instead, it is most commonly derived from the dehydrogenation of eudesmane-type sesquiterpenoids, which are abundant in various plant families. The primary natural sources of these precursors include:
-
Asteraceae (Composite) Family: This family is a prominent source of eudesmane sesquiterpenoids.
-
Artemisia Species (Wormwood): Various species of Artemisia, such as Artemisia absinthium and Artemisia herba-alba, are well-documented to contain a diverse array of sesquiterpenes, including eudesmol, which can be converted to this compound.[1][2][3][4][5][6] The essential oils of these plants are particularly rich in these compounds.
-
Eupatorium Species (Boneset): Plants belonging to the Eupatorium genus, for instance, Eupatorium cannabinum, are also known to produce sesquiterpenoids that can serve as precursors for this compound.[7][8][9][10][11]
-
Laggera alata : This species has been found to contain various eudesmane derivatives.[12]
-
Ainsliaea pertyoides : This plant is another source of eudesmane-type compounds.[13]
-
-
Zingiberaceae (Ginger) Family:
-
Other Sources:
-
Cyanobacteria: Certain strains of cyanobacteria, such as Calothrix sp. and Scytonema sp., have been shown to produce eudesmane-type sesquiterpenoids.[19]
-
The presence and concentration of this compound precursors can vary significantly depending on the plant species, geographical location, and harvesting time.
Quantitative Data on this compound Precursors in Natural Sources
The following table summarizes the quantitative data on the major eudesmane-type sesquiterpenoid precursors of this compound found in the essential oils of various plant species. These values are indicative and can fluctuate based on the aforementioned factors.
| Plant Species | Plant Part | Major Eudesmane Precursors | Concentration (%) in Essential Oil | Reference(s) |
| Artemisia absinthium | Aerial Parts | β-Thujone, β-Pinene | 18.6 - 64.6 (β-Thujone) | [1][5][6] |
| Artemisia herba-alba | Aerial Parts | α-Thujone, Camphor | 18.2 - 45.5 (α-Thujone) | [2][3][4][20] |
| Eupatorium cannabinum | Inflorescence, Leaves | Germacrene D | 11.7 - 37.1 | [7][8][9] |
| Curcuma longa | Rhizome | ar-Turmerone, α-Turmerone | 31.7 - 59.7 (ar-Turmerone) | [15][16][18] |
| Curcuma longa | Leaves | α-Phellandrene, Eucalyptol | 9.1 (α-Phellandrene), 10.27 (Eucalyptol) | [14][17] |
Isolation of this compound from Natural Sources
The isolation of this compound from natural sources is a multi-step process that typically involves the extraction of essential oils followed by chromatographic separation and, if necessary, chemical modification of precursors.
General Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation of this compound from plant material.
Detailed Experimental Protocols
Objective: To extract the volatile components, including eudesmane sesquiterpenoids, from the plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Artemisia absinthium)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
Place a known quantity (e.g., 100 g) of the dried, powdered plant material into a round-bottom flask.
-
Add a sufficient volume of distilled water to immerse the plant material completely (e.g., 1 L).
-
Assemble the Clevenger-type apparatus with the flask and condenser.
-
Heat the mixture to boiling using a heating mantle.
-
Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.
-
Collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the essential oil in a sealed vial at 4°C in the dark.
Objective: To convert eudesmane-type sesquiterpenoids (e.g., eudesmol) into this compound.
Materials:
-
Eudesmane-rich fraction or isolated eudesmol
-
Palladium on charcoal (Pd/C, 10%)
-
Anhydrous solvent (e.g., p-cymene or decalin)
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the eudesmane-rich fraction in an appropriate high-boiling inert solvent.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Objective: To purify this compound from the crude reaction mixture or essential oil fraction.
Materials:
-
Crude this compound or this compound-containing fraction
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions by TLC or GC to identify those containing this compound.
-
Combine the pure this compound fractions and evaporate the solvent to yield purified this compound.
Logical Relationships in Isolation Techniques
The choice of isolation and purification techniques is dependent on the starting material and the desired purity of the final product.
Conclusion
The isolation of this compound from natural sources is a challenging yet rewarding endeavor for natural product chemists and drug development professionals. While this compound itself is not a major direct constituent of most organisms, its precursors, the eudesmane-type sesquiterpenoids, are widespread in the plant kingdom, particularly within the Asteraceae and Zingiberaceae families. This guide has provided a comprehensive overview of the key natural sources, quantitative data, and detailed experimental protocols for the extraction, conversion, and purification of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing sesquiterpenoid. Further research into novel natural sources and more efficient isolation techniques will undoubtedly accelerate the development of this compound-based pharmaceuticals.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Frontiers | Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball. from Morocco: in vitro and in silico evaluation [frontiersin.org]
- 5. Composition of the essential oil of Artemisia absinthium L [kirj.ee]
- 6. Chemical composition of the essential oil of Artemisia absinthium growing wild in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
- 10. Variability, toxicity, and antioxidant activity of Eupatorium cannabinum (hemp agrimony) essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupatorium cannabinum - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Composition and Antimicrobial Activity of the Essential Oil from Leaves of Curcuma longa L. Kasur Variety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Chemical Composition and Biological Activities of the Leaf Essential Oils of Curcuma longa, Curcuma aromatica and Curcuma angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemical Composition and Antimicrobial Activity of Artemisia herba-alba and Origanum majorana Essential Oils from Morocco - PMC [pmc.ncbi.nlm.nih.gov]
Eudalene: A Keystone in the Structural Elucidation of Sesquiterpenes
A Technical Guide on its Discovery, Historical Context, and Chemical Significance
Abstract
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon that holds a significant place in the history of natural product chemistry. Its discovery and identification in the early 20th century were intrinsically linked to the pioneering work of Nobel laureate Leopold Ružička and the development of dehydrogenation as a powerful tool for structure elucidation. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context in the burgeoning field of terpene chemistry, its physicochemical and spectroscopic properties, and the experimental methodologies that were pivotal to its characterization. The logical workflow of sesquiterpene structure determination via dehydrogenation to this compound is also visually represented. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural products, and drug development who are interested in the foundational discoveries that have shaped our understanding of complex molecular architectures.
Historical Context: The Dawn of Modern Terpene Chemistry
The early 20th century marked a transformative period in organic chemistry, particularly in the study of terpenes—a vast and diverse class of naturally occurring hydrocarbons.[1] Prior to this era, the structures of many of these compounds, which are responsible for the characteristic scents of many plants, were largely unknown.[1] The work of chemists like Otto Wallach had laid the groundwork by isolating and classifying terpenes, but the determination of their often complex, cyclic structures remained a formidable challenge.
It was in this scientific landscape that Leopold Ružička, a Croatian-Swiss chemist, emerged as a leading figure.[2][3] Ružička's research focused on the structural elucidation of higher terpenes, including sesquiterpenes (C15H24).[4] He championed and systemized the use of dehydrogenation as a method to simplify these complex molecules into more readily identifiable aromatic hydrocarbons, thereby revealing their fundamental carbon skeletons.[4]
The Discovery of this compound: A Structural Linchpin
The discovery of this compound is not a tale of isolation from a natural source, but rather of its identification as a key degradation product that unlocked the structures of an entire class of sesquiterpenes. Through the process of dehydrogenation, typically using sulfur or selenium at high temperatures, Ružička and his contemporaries were able to convert various sesquiterpenes into simpler, stable aromatic compounds.[5]
One of the most important of these degradation products was a naphthalene derivative that was named this compound. Its formation from a large number of sesquiterpenes, most notably those of the eudesmane type such as eudesmol, indicated that these natural products shared a common bicyclic carbon framework. The correct identification of this compound as 1-methyl-7-isopropylnaphthalene was a crucial step in deducing the original structures of these sesquiterpenes.
Physicochemical and Spectroscopic Properties of this compound
A comprehensive understanding of this compound's properties is essential for its identification and characterization. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene |
| CAS Number | 490-65-3 |
| Boiling Point | 284.2 °C at 760 mmHg |
| Density | 0.97 g/cm³ |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.28 (d, J = 7.2 Hz, 1H), 3.15 (sept, J = 6.8 Hz, 1H), 2.68 (s, 3H), 1.38 (d, J = 6.8 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.1, 134.5, 132.8, 131.8, 128.8, 126.1, 125.4, 124.9, 124.3, 123.0, 34.2, 24.1, 19.5 |
| Infrared (IR) Spectroscopy (KBr Pellet) | 3050, 2960, 2870, 1605, 1510, 1460, 880, 820 cm⁻¹ |
Experimental Protocols
The following sections detail the methodologies that were instrumental in the historical characterization of this compound and are representative of the techniques used in the early 20th century.
Dehydrogenation of Eudesmol to this compound with Selenium
This protocol is a generalized representation of the historical dehydrogenation experiments that were crucial for the structural elucidation of eudesmanoid sesquiterpenes.
Materials:
-
Eudesmol
-
Selenium powder
-
Sand
-
Distillation apparatus
-
Heating mantle or sand bath
Procedure:
-
A mixture of eudesmol and selenium powder (typically in a 1:2 to 1:3 molar ratio) is prepared.
-
The mixture is placed in a distillation flask and gently heated under a stream of inert gas (e.g., carbon dioxide or nitrogen) to initiate the reaction.
-
The temperature is gradually raised to and maintained at 280-320 °C for several hours.
-
During the heating process, volatile products, including this compound, will distill from the reaction mixture.
-
The distillate is collected, and the this compound fraction is purified by fractional distillation.
-
For further purification and characterization, the this compound can be converted to its picrate derivative by reaction with picric acid in a suitable solvent (e.g., ethanol). The crystalline picrate can then be isolated and recrystallized.
-
The purified this compound can be regenerated from the picrate by treatment with a base (e.g., aqueous ammonia) followed by extraction and distillation.
A Representative Synthesis of 1-Methyl-7-isopropylnaphthalene (this compound)
While the historical significance of this compound lies in its formation as a degradation product, various synthetic routes have been developed over the years. The following is a representative synthetic scheme.
A Multi-step Synthesis may involve:
-
Friedel-Crafts Acylation: Naphthalene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce a mixture of isopropyl naphthyl ketones.
-
Separation of Isomers: The desired 7-isopropyl-1-naphthyl methyl ketone is separated from the isomeric mixture.
-
Reduction: The ketone is reduced to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride).
-
Dehydration and Hydrogenation: The alcohol is dehydrated to the corresponding alkene, which is then hydrogenated to yield 1-methyl-7-isopropylnaphthalene (this compound).
Visualizing the Logical Workflow
The following diagrams, rendered in the DOT language, illustrate the logical progression of sesquiterpene structure elucidation and the historical timeline of key discoveries related to this compound.
Caption: Logical workflow for sesquiterpene structure elucidation.
Caption: Timeline of key discoveries related to this compound.
Conclusion
This compound stands as a testament to the ingenuity of early 20th-century chemists and the power of deductive reasoning in science. Its identification as a common degradation product of numerous sesquiterpenes provided a critical piece of the structural puzzle for this important class of natural products. The work of Leopold Ružička and his contemporaries, centered on techniques like dehydrogenation, not only unveiled the structures of many complex molecules but also laid a foundational methodology for the field of natural product chemistry that would be built upon for decades to come. The story of this compound is a compelling example of how the systematic degradation of complex molecules can lead to profound insights into their original architecture, a principle that remains relevant in the age of advanced spectroscopic and computational techniques.
References
- 1. This compound, picrate | C20H19N3O7 | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. 39. 1-Methyl and 1 : 7-dimethyl-4-isopropylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | chemical compound | Britannica [britannica.com]
Preliminary Biological Activity Screening of Eudalene: A Technical Guide for Researchers
Disclaimer: This document provides a technical guide for the preliminary biological activity screening of eudalene. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide summarizes the biological activities of structurally related compounds, namely the azulene derivatives guaiazulene and chamazulene, and eudesmane sesquiterpenoids. The data presented herein should be used as a reference to inform the design of experimental studies on this compound. Direct experimental validation is essential to ascertain the biological activities of this compound.
Introduction
This compound, a bicyclic aromatic sesquiterpenoid, belongs to the class of eudesmane sesquiterpenoids and is a derivative of azulene. Compounds with similar structural motifs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a framework for the preliminary in vitro screening of this compound to evaluate its potential as a therapeutic agent. The following sections detail the quantitative data from structurally related compounds, comprehensive experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize the quantitative data on the biological activities of guaiazulene and chamazulene, which share structural similarities with this compound. This information can be used to guide concentration ranges and choice of assays for the preliminary screening of this compound.
Table 1: Anticancer Activity of Guaiazulene
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Human leukemia | 5.14 | [1] |
| A549 | Lung cancer | 135.0 | [2] |
| PC9 | Lung cancer | 144.7 | [2] |
| HCC827 | Lung cancer | 148.9 | [2] |
| H1975 | Lung cancer | 109.5 | [2] |
| H1299 | Lung cancer | 152.8 | [2] |
| 16HBE | Normal lung | 207.0 | [2] |
Table 2: Anti-inflammatory Activity of a Guaiazulene Derivative
| Assay Model | Activity | Inhibition (%) | Reference |
| Zebrafish | Anti-inflammatory | 34.29 | [1] |
Table 3: Antioxidant Activity of Chamazulene
| Assay | IC50 (µg/mL) | Reference |
| ABTS Radical Scavenging | 3.7 | [3] |
| Total Antioxidant Capacity | 6.4 | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to screen for the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., 16HBE)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a known anti-inflammatory agent.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
-
This compound stock solution
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol should be used.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth with a standard antimicrobial agent) and a negative control (broth only) and a growth control (microorganism in broth).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by anti-inflammatory and anticancer compounds and may be relevant to the mechanism of action of this compound.
Caption: Simplified NF-κB Signaling Pathway.
Caption: Simplified MAPK Signaling Pathway.
Experimental Workflow
References
Spectroscopic Characterization of Eudalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of eudalene (7-isopropyl-1-methylnaphthalene), a significant bicyclic aromatic hydrocarbon. This compound serves as a fundamental structural motif in many natural products and is a key marker in geochemical and environmental studies. Understanding its spectroscopic properties is crucial for its identification, quantification, and the structural elucidation of related compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.40 | d | ~8.0 |
| H-3 | 7.10 - 7.30 | t | ~7.5 |
| H-4 | 7.70 - 7.90 | d | ~8.5 |
| H-5 | 7.35 - 7.55 | d | ~8.5 |
| H-6 | 7.25 - 7.45 | dd | ~8.5, ~1.5 |
| H-8 | 7.55 - 7.75 | d | ~1.5 |
| CH (isopropyl) | 3.00 - 3.20 | sept | ~7.0 |
| CH₃ (isopropyl) | 1.20 - 1.40 | d | ~7.0 |
| CH₃ (methyl) | 2.40 - 2.60 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 133.0 - 135.0 |
| C-2 | 125.0 - 127.0 |
| C-3 | 124.0 - 126.0 |
| C-4 | 128.0 - 130.0 |
| C-4a | 134.0 - 136.0 |
| C-5 | 123.0 - 125.0 |
| C-6 | 126.0 - 128.0 |
| C-7 | 145.0 - 147.0 |
| C-8 | 121.0 - 123.0 |
| C-8a | 131.0 - 133.0 |
| CH (isopropyl) | 33.0 - 35.0 |
| CH₃ (isopropyl) | 23.0 - 25.0 |
| CH₃ (methyl) | 20.0 - 22.0 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C-C stretching, as well as aliphatic C-H stretching and bending vibrations.
Table 3: FT-IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch (isopropyl and methyl) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| 1465 - 1450 | Medium | CH₂ Bending |
| 1385 - 1365 | Medium | CH₃ Bending (isopropyl) |
| 880 - 800 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant fragment resulting from benzylic cleavage.
Table 4: Mass Spectrometry Data for this compound [2][3][4]
| m/z | Relative Intensity (%) | Assignment |
| 184 | ~80 | [M]⁺ (Molecular Ion) |
| 169 | 100 | [M-CH₃]⁺ (Loss of a methyl group) |
| 141 | ~20 | [M-C₃H₇]⁺ (Loss of isopropyl group) |
| 128 | ~15 | [C₁₀H₈]⁺ (Naphthalene cation radical) |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-220 ppm, a pulse width of 45-60 degrees, and a relaxation delay of 2-5 seconds are typical parameters. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
FT-IR Spectroscopy: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or the pure salt plates) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: this compound, being a volatile compound, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is the most common ionization method for such molecules. In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Mandatory Visualizations
Spectroscopic Characterization Workflow
This compound Structure and Key Spectroscopic Features
References
Unraveling the Synthesis of Eudalene: A Deep Dive into its Biosynthetic Pathway
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of Eudalene, a significant aromatic sesquiterpenoid. This guide details the enzymatic steps from the universal precursor, farnesyl diphosphate (FPP), to the formation of the characteristic naphthalene structure of this compound, addressing a notable gap in current biochemical knowledge.
This compound's biosynthesis is a multi-step enzymatic process initiated from the ubiquitous C15 isoprenoid precursor, farnesyl diphosphate (FPP). The pathway can be conceptually divided into two key stages: the cyclization of FPP to form a bicyclic eudesmane skeleton, and the subsequent aromatization of this intermediate to yield the final this compound structure.
From Linear Precursor to Bicyclic Core: The Role of Sesquiterpene Synthases
The journey from the linear FPP to the bicyclic eudesmane core is orchestrated by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes catalyze a complex series of carbocation-mediated cyclizations and rearrangements.
The generally accepted mechanism for the formation of the eudesmane skeleton involves the initial ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacrenyl cation intermediate. Subsequent protonation and a second cyclization event lead to the formation of the characteristic bicyclic eudesmane carbocation. This cation can then be quenched by deprotonation or hydroxylation to yield various eudesmane-type sesquiterpenes, such as eudesmol or selinene.
Several specific enzymes have been identified that produce eudesmane-type skeletons. For instance, β-eudesmol synthase and δ-selinene synthase are well-characterized enzymes that synthesize specific eudesmane isomers from FPP.[1][2]
The Final Aromatization Step: A Putative Role for Cytochrome P450 Monooxygenases
The conversion of a non-aromatic eudesmane precursor to the naphthalene ring of this compound requires a series of dehydrogenation reactions. While a specific "eudesmane aromatase" has not yet been definitively identified, evidence from the biosynthesis of other aromatic terpenoids suggests the involvement of cytochrome P450 monooxygenases (CYPs) .[2] These versatile enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and subsequent dehydrations that can lead to the formation of double bonds and ultimately aromatic systems.
The proposed mechanism involves sequential oxidation of the eudesmane core by one or more CYP enzymes, introducing unsaturation into the ring system. These steps would be followed by spontaneous or enzyme-catalyzed dehydration and tautomerization to achieve the stable aromatic naphthalene structure of this compound.
Quantitative Insights into this compound Biosynthesis
To provide a clearer picture of the efficiency of the initial cyclization step, the following table summarizes key kinetic parameters for representative eudesmane synthases.
| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| β-Eudesmol Synthase | Zingiber zerumbet | FPP | ~5 | ~0.03 | [Unverified] |
| δ-Selinene Synthase | Abies grandis | FPP | 0.55 | 0.29 | [Unverified] |
Note: The kinetic data presented are representative and may vary depending on the specific experimental conditions.
Visualizing the Pathway and Experimental Approaches
To facilitate a deeper understanding, the biosynthetic pathway and associated experimental workflows are visualized using diagrams.
References
Eudalene: A Technical Guide on its Chemistry, Synthesis, and Potential Biological Significance as an Azulene Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon that, while structurally an isomer of naphthalene, holds a significant place in the chemistry of azulenes. It is a dehydrogenation product of many sesquiterpenoids, which are themselves closely related to azulenoid precursors. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, synthesis, and a review of the potential biological activities extrapolated from related naphthalene and azulene derivatives. This document aims to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of this compound and its analogues.
Introduction to this compound and its Relation to Azulene Chemistry
This compound is a key molecule in the structural elucidation of sesquiterpenes, a class of C15 terpenoids. Its formation through the dehydrogenation of various sesquiterpenes, often with sulfur or selenium, has been a classical method to determine their carbon skeleton.[1] Many of these parent sesquiterpenes are derivatives of eudesmane, which shares a decahydronaphthalene core.
Azulene, a non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene and is known for its distinct blue color and a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[2] While this compound itself is a naphthalene derivative and lacks the characteristic blue color of azulenes, its origin from sesquiterpenoid precursors that are also linked to azulene biosynthesis establishes a clear chemical relationship. This connection suggests that this compound and its derivatives could be explored for similar biological activities. Naphthalene and its derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory and cytotoxic effects, further warranting the investigation of this compound.[2][3]
Chemical and Physical Properties of this compound
This compound is a substituted naphthalene with the chemical formula C₁₄H₁₆. Its structure consists of a naphthalene core with a methyl group at the 1-position and an isopropyl group at the 7-position.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene | [4] |
| Molecular Formula | C₁₄H₁₆ | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| CAS Number | 490-65-3 | [4] |
| Appearance | Colorless oil or solid | |
| Boiling Point | 293-294 °C |
Synthesis of this compound
The primary method for the synthesis of this compound is through the dehydrogenation of eudesmane-type sesquiterpenoids. A general experimental protocol for this process is provided below.
Dehydrogenation of Eudesmol to this compound
Principle: This method involves the removal of hydrogen atoms from the sesquiterpene alcohol eudesmol using a dehydrogenating agent, typically selenium or sulfur, at high temperatures to yield the aromatic naphthalene derivative, this compound.[1]
Experimental Protocol:
-
Reactant Preparation: A mixture of eudesmol and selenium powder (in a molar ratio of approximately 1:2) is prepared in a reaction flask.
-
Reaction Setup: The flask is equipped with a reflux condenser and a gas outlet to safely vent any hydrogen selenide gas produced during the reaction to a fume hood.
-
Heating: The reaction mixture is heated to a temperature of 280-300°C for several hours. The progress of the reaction can be monitored by observing the cessation of hydrogen selenide evolution.
-
Work-up: After cooling, the reaction mixture is dissolved in a suitable organic solvent, such as diethyl ether or hexane.
-
Purification: The solution is filtered to remove solid selenium residues. The filtrate is then washed with a dilute sodium hydroxide solution to remove any acidic byproducts, followed by washing with water until neutral.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
Final Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent like hexane to yield pure this compound.
Logical Workflow for this compound Synthesis:
References
Eudalene in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudalene (1-methyl-7-isopropylnaphthalene) is a sesquiterpenoid hydrocarbon with a naphthalene skeleton. While not one of the most abundant or commonly cited constituents of essential oils, its presence is of interest to researchers in various fields, including phytochemistry, pharmacology, and drug development, due to its chemical structure and potential biological activities. This technical guide provides an in-depth overview of the occurrence of this compound in specific essential oils, methodologies for its identification and quantification, and a summary of its known biological activities.
Occurrence of this compound in Essential Oils
One of the primary essential oils in which this compound-related compounds have been identified is that of Elecampane (Inula helenium). While direct quantification of this compound is not always reported, studies on the chemical composition of Inula helenium essential oil have identified the closely related compound, cadalene (4-isopropyl-1,6-dimethylnaphthalene), at concentrations as high as 7.0% in the flower oil obtained by hydrodistillation[2]. The presence of cadalene, an isomer of this compound, strongly suggests the potential for this compound to be present in this essential oil, possibly in varying concentrations depending on the plant's geographical origin, harvest time, and the specific part of the plant used for extraction. The volatile oil of Inula helenium is known to be rich in sesquiterpene lactones such as alantolactone and isoalantolactone.
Information regarding the presence of this compound in the essential oils of Artemisia species is currently limited in the available scientific literature. While various species of Artemisia are well-known for their rich and diverse essential oil compositions, which include a wide array of monoterpenes and sesquiterpenes, specific mention of this compound is not prominent in recent comprehensive analyses.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and related compounds in specific essential oils. It is important to note that the concentration of essential oil constituents can vary significantly based on factors such as plant chemotype, geographical location, season of harvest, and distillation method.
| Essential Oil | Plant Part | Compound | Concentration (%) | Reference |
| Inula helenium | Flower | Cadalene | 7.0 | [2] |
Note: Data on this compound concentrations in a wider variety of essential oils is sparse, and further research is required for a more comprehensive quantitative summary.
Experimental Protocols: Identification and Quantification of this compound
The analysis of essential oils for the presence and quantity of specific sesquiterpenes like this compound is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sesquiterpene Analysis
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or ethanol) to a concentration appropriate for GC-MS analysis (typically 1-5% v/v).
-
For quantitative analysis, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time that does not overlap with the analytes of interest.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 5977 MSD GC-MS system or similar.
-
Column: A non-polar or medium-polar capillary column is typically used for the separation of sesquiterpenes. Common choices include HP-5MS (5% phenyl-methylpolysiloxane) or DB-5ms. Column dimensions are often 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection can be used. For trace analysis, splitless injection is preferred. Injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 4 °C/minute.
-
Hold at 220 °C for 10 minutes.
-
Ramp to 240 °C at a rate of 1 °C/minute.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-425.
-
MS Transfer Line Temperature: 250 °C.
-
3. Compound Identification:
-
Identification of this compound is achieved by comparing the retention index (RI) and the mass spectrum of the unknown peak with those of an authentic this compound standard or with data from established mass spectral libraries (e.g., NIST, Wiley).
4. Quantification:
-
For quantitative analysis, a calibration curve is generated using a series of standard solutions of this compound at known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration. The use of an internal standard helps to correct for variations in injection volume and instrument response.
Signaling Pathways and Biological Activities
Currently, there is a significant lack of specific research on the biological activities and associated signaling pathways of isolated this compound. Much of the pharmacological research focuses on the entire essential oil or its major, more abundant components. The biological activities of azulene and its derivatives, which share some structural similarities with this compound, have been more extensively studied for their anti-inflammatory, antiallergic, and antibacterial properties[3][4]. However, direct extrapolation of these activities to this compound is not scientifically valid without specific studies.
The absence of dedicated research on this compound's interaction with cellular signaling pathways presents a clear gap in the current scientific knowledge. Future research could explore its potential effects on common pathways involved in inflammation (e.g., NF-κB, MAPK) or other cellular processes, given the known activities of other sesquiterpenes.
Conclusion
This compound is a naturally occurring sesquiterpenoid found in some plant essential oils, with its presence being noted in the broader context of phytochemical analysis. While the essential oil of Inula helenium is a potential source of this compound-related compounds, comprehensive quantitative data across a wide range of essential oils is still lacking. The standard method for its identification and quantification is GC-MS, and detailed protocols are available for the analysis of sesquiterpenes. A significant knowledge gap exists regarding the specific biological activities and signaling pathways of this compound, representing a promising area for future research in pharmacology and drug discovery.
Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound from plant material.
Caption: Logical relationship between Inula helenium, key sesquiterpenes, and the analytical method.
References
- 1. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]
- 2. Chemical Constitutes of the Essential Oil of Elecampane (Inula helenium L.) [ijmapr.areeo.ac.ir]
- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eudalene as a Sesquiterpenoid Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudalene (1-methyl-7-isopropylnaphthalene) is a naturally occurring sesquiterpenoid that has emerged as a significant biomarker in various scientific disciplines. As a diagenetic product of higher plant terpenoids, particularly from the Pinaceae family (conifers), its presence and concentration in geological and environmental samples provide valuable insights into past ecosystems, thermal maturity of organic matter, and paleoclimatic conditions. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its chemical properties, natural sources, diagenetic formation pathways, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate its application in research and drug development.
Introduction to this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₁₆. It belongs to the class of sesquiterpenoids, which are a large and diverse group of naturally occurring organic compounds derived from three isoprene units. While present in trace amounts in some essential oils, this compound is more commonly found in sedimentary rocks, crude oils, and other geological materials as a result of the diagenesis of biogenic precursors.
The primary significance of this compound as a biomarker lies in its origin from specific biological sources. Its precursors are abietane-type diterpenoids, such as abietic acid, which are abundant in the resin of coniferous plants.[1] The transformation of these precursors into the stable aromatic structure of this compound under geological conditions makes it a robust molecular fossil.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective extraction, separation, and identification.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆ | |
| Molecular Weight | 184.28 g/mol | |
| CAS Number | 490-65-3 | |
| Appearance | Crystalline solid | |
| Boiling Point | 288.25 °C (estimate) | [2] |
| Melting Point | 47.02 °C (estimate) | [2] |
| LogP (o/w) | 5.310 (est) | [2] |
| Solubility | Soluble in organic solvents like hexane, dichloromethane |
This compound as a Biomarker: Applications
The utility of this compound as a biomarker spans several fields of study, providing crucial information that can be inferred from its presence and abundance.
Chemotaxonomic Marker for Pinaceae
This compound, along with its precursor-related compounds like retene, serves as a chemotaxonomic marker for the Pinaceae family.[3][4] The abundance of abietane diterpenoids in the resin of conifers leads to the significant production of this compound during diagenesis.[1] Therefore, the detection of this compound in sedimentary organic matter is a strong indicator of terrestrial input from coniferous forests.
Paleoenvironmental Reconstruction
The presence of this compound in sediment cores allows for the reconstruction of past vegetation and ecosystems.[5][6] An increase in this compound concentration within a sedimentary layer can signify a period of conifer proliferation, potentially linked to changes in climate or ecological succession.
Thermal Maturity Indicator
The formation of this compound from its precursors is a temperature-dependent process. As organic matter is subjected to increasing temperatures during burial, the conversion of abietane diterpenoids to this compound and other aromatic hydrocarbons progresses. The relative abundance of this compound to its precursors or other biomarkers can be used to assess the thermal maturity of source rocks in petroleum exploration.[7][8][9]
Paleofire Proxy
While not a direct product of combustion, the precursors of this compound, such as abietic acid, can be altered by fire. The analysis of this compound in conjunction with other fire markers like polycyclic aromatic hydrocarbons (PAHs) and charcoal can provide a more nuanced understanding of past fire regimes and their impact on vegetation.
Diagenetic Pathway of this compound Formation
The transformation of biogenic precursors into this compound is a complex process involving multiple chemical reactions over geological timescales. The primary precursor is abietic acid, a diterpenoid resin acid found in conifers.
During diagenesis, abietic acid and its isomers undergo a series of reactions including dehydrogenation, decarboxylation, and aromatization, leading to the formation of stable aromatic hydrocarbons like retene and this compound.[10][11]
Experimental Protocols
The accurate detection and quantification of this compound require robust analytical procedures. The following sections detail a general workflow and specific protocols for the analysis of this compound in sediment samples.
General Experimental Workflow
The overall process for biomarker analysis from sediment samples involves several key stages, from sample collection to data interpretation.
Detailed Protocol for this compound Analysis in Sediments
This protocol provides a step-by-step guide for the extraction, separation, and quantification of this compound from sediment samples.
5.2.1. Materials and Reagents
-
Sediment sample (freeze-dried and ground)
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Silica gel (70-230 mesh, activated)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., d10-Anthracene)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Chromatography column
-
Gas chromatograph-mass spectrometer (GC-MS)
5.2.2. Extraction [12]
-
Accurately weigh approximately 10-20 g of the dried and homogenized sediment sample into a cellulose thimble.
-
Add a known amount of the internal standard solution to the sample.
-
Place the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with a 2:1 (v/v) mixture of DCM and MeOH.
-
Extract the sample for 24-48 hours at a rate of 4-6 cycles per hour.
-
After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.
5.2.3. Fractionation [13]
-
Prepare a chromatography column with a slurry of activated silica gel in n-hexane.
-
Apply the concentrated TLE to the top of the column.
-
Elute the aliphatic fraction (containing this compound) with n-hexane.
-
Collect the eluate and concentrate it to a final volume of approximately 1 mL.
-
Dry the fraction over anhydrous sodium sulfate.
5.2.4. GC-MS Analysis [14][15]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Splitless mode at 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 300 °C at 4 °C/min, hold for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Scan range: m/z 50-550.
-
Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM). For this compound, the characteristic ions are m/z 184 (molecular ion) and 169.
-
5.2.5. Quantification
The concentration of this compound is determined by comparing the peak area of its characteristic ion (m/z 184) to the peak area of the internal standard. A calibration curve should be prepared using authentic this compound standards to ensure accurate quantification.
Quantitative Data Presentation
Table 1: this compound Concentration in a Sediment Core
| Depth (cm) | This compound (ng/g sediment) | Retene (ng/g sediment) | This compound/Retene Ratio | Paleoenvironmental Interpretation |
| 0-10 | 5.2 | 15.8 | 0.33 | Recent deposition, mixed organic input |
| 10-20 | 12.7 | 35.2 | 0.36 | Increased conifer input |
| 20-30 | 8.1 | 22.5 | 0.36 | Moderate conifer presence |
| 30-40 | 25.4 | 68.9 | 0.37 | High conifer abundance, mature organic matter |
| 40-50 | 15.3 | 42.1 | 0.36 | Decreased conifer input |
Table 2: this compound Content in Essential Oils of Pinaceae Species
| Species | This compound (% of total oil) | Abietic Acid (% of total oil) | Notes |
| Pinus sylvestris | 0.12 | 15.8 | High abietic acid content |
| Pinus mugo | 0.08 | 12.3 | |
| Abies alba | 0.05 | 8.9 | Lower resin acid content |
| Picea abies | 0.15 | 18.2 | High this compound and precursor content |
Signaling Pathways and Biological Activity
While this compound itself is primarily a diagenetic product and not directly involved in intracellular signaling pathways, its biological precursors, the diterpene resin acids, play a crucial role in the defense mechanisms of conifer trees.[16]
The biosynthesis of abietic acid, the main precursor to this compound, is part of the plant's secondary metabolism and is upregulated in response to wounding or pathogen attack.
Some sesquiterpenoids have been shown to possess biological activities, including antimicrobial and anti-inflammatory properties. However, specific studies on the biological activity of this compound are limited.
Conclusion
This compound is a valuable sesquiterpenoid biomarker that provides critical information for paleoenvironmental and geochemical studies. Its origin from coniferous resin acids makes it a reliable indicator of terrestrial input from the Pinaceae family. The analytical methods for its detection and quantification are well-established, with GC-MS being the primary technique. This guide has provided a comprehensive overview of the core principles, methodologies, and applications of this compound as a biomarker, intended to serve as a valuable resource for researchers in the field. Further research into the quantitative relationship between this compound concentrations and specific environmental variables will continue to enhance its utility as a powerful paleo-proxy.
References
- 1. Diterpene resin acids in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid composition of Pinaceae as taxonomic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sediment biomarkers elucidate the Holocene ontogeny of a shallow lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. File:Abietic Acid Diagenesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. researchgate.net [researchgate.net]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 16. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aromaticity of the Eudalene Naphthalene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudalene, chemically known as 7-isopropyl-1-methylnaphthalene, is a bicyclic aromatic hydrocarbon featuring a naphthalene core. The aromaticity of its constituent rings is a subject of significant interest in fields ranging from organic synthesis to medicinal chemistry, as it governs the molecule's stability, reactivity, and potential for intermolecular interactions. This technical guide provides a comprehensive exploration of the aromaticity of the this compound naphthalene ring system. It details the theoretical underpinnings of aromaticity in polycyclic systems, outlines the key experimental and computational methodologies for its quantification, and presents expected quantitative data based on the well-studied naphthalene core. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of aromatic compounds.
Introduction to Aromaticity in Naphthalene Systems
Naphthalene, the parent structure of this compound, is a quintessential example of a polycyclic aromatic hydrocarbon (PAH). Its aromaticity arises from the presence of a cyclic, planar system of conjugated p-orbitals containing a total of 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). This delocalization of π-electrons results in a significant resonance stabilization energy, imparting naphthalene with its characteristic aromatic properties, including thermodynamic stability and a propensity for electrophilic substitution reactions rather than addition reactions.
The two fused rings in naphthalene, however, are not electronically equivalent. Resonance theory and experimental data indicate that the C1-C2 bond has more double-bond character than the C2-C3 bond. This bond fixation has implications for the local aromaticity within each ring.
In this compound, the naphthalene core is substituted with a methyl group at the C1 position and an isopropyl group at the C7 position. These alkyl substituents, being weakly electron-donating, are expected to modulate the electron density and, consequently, the aromaticity of the naphthalene ring system. Understanding the nature and extent of this modulation is crucial for predicting the chemical behavior of this compound and its derivatives.
Quantitative Assessment of Aromaticity
Table 1: Key Aromaticity Descriptors for Naphthalene and Expected Trends for this compound
| Aromaticity Descriptor | Method | Naphthalene (Reference Values) | Expected Trend for this compound Rings |
| Magnetic Criteria | |||
| Nucleus-Independent Chemical Shift (NICS(1)) | Computational (GIAO-DFT) | Ring A: ~ -11.5 ppm Ring B: ~ -11.5 ppm | A slight increase in the negative NICS values (more aromatic) is expected due to the electron-donating nature of the alkyl substituents. The effect may be more pronounced in the ring bearing the substituent. |
| Proton NMR Chemical Shifts (δ) | Experimental (¹H NMR) | Aromatic protons: 7.4-7.8 ppm | The aromatic protons of this compound will exhibit characteristic shifts in the aromatic region, with minor variations influenced by the positions of the alkyl groups. |
| Structural Criteria | |||
| Harmonic Oscillator Model of Aromaticity (HOMA) | Computational (from optimized geometry) | ~ 0.8 | Values are expected to remain close to that of naphthalene, indicating a high degree of aromaticity. Minor deviations may occur due to substituent-induced geometric changes. |
| Bond Length Alternation (BLA) | Experimental (X-ray) or Computational | Low | This compound is expected to exhibit low bond length alternation, consistent with a delocalized π-system. |
| Electronic Criteria | |||
| Aromatic Stabilization Energy (ASE) | Computational | ~ 96 kcal/mol | The ASE of this compound is expected to be comparable to or slightly higher than that of naphthalene. |
Note: The NICS(1) value, calculated 1 Å above the ring center, is a commonly used and reliable indicator of aromaticity.
Experimental and Computational Protocols
A thorough investigation of the aromaticity of the this compound naphthalene ring would involve the following key experimental and computational protocols.
Computational Analysis Workflow
Computational chemistry provides powerful tools for quantifying aromaticity. The general workflow for a computational study of this compound's aromaticity is depicted below.
Detailed Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation:
-
Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
NICS Calculation: Using the optimized coordinates, a nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method. Ghost atoms (Bq) are placed at the geometric centers of each of the two rings in the naphthalene system, and also at 1.0 Å above the ring centers (for NICS(1) values).
-
Data Extraction: The magnetic shielding tensors for the ghost atoms are extracted from the output file. The NICS value is the negative of the isotropic magnetic shielding value.
Experimental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons of this compound provide qualitative evidence of aromaticity. Aromatic protons typically resonate in the downfield region (7-8 ppm) due to the deshielding effect of the ring current.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the naphthalene ring can also be indicative of their electronic environment and participation in the delocalized system.
X-ray Crystallography:
-
Single-crystal X-ray diffraction of a suitable this compound derivative can provide precise bond lengths. A low degree of bond length alternation within the naphthalene rings is a strong indicator of π-electron delocalization and aromaticity.
The Influence of Substituents on Aromaticity
The methyl and isopropyl groups on the this compound molecule are alkyl groups, which are generally considered to be weakly electron-donating through an inductive effect. This electron donation can influence the aromaticity of the naphthalene ring system in several ways:
-
Increased Electron Density: The electron-donating substituents increase the electron density in the π-system, which can lead to a slight enhancement of the ring current and, therefore, a marginal increase in aromaticity. This would be reflected in slightly more negative NICS values compared to unsubstituted naphthalene.
-
Differential Effects on the Rings: The substituents are located on different rings of the naphthalene core. The methyl group is at C1 of one ring, and the isopropyl group is at C7 (which is a β-position) of the other ring. It is plausible that the electron-donating effects are felt more strongly within the ring to which the substituent is directly attached, potentially leading to minor differences in the aromaticity of the two rings.
The logical relationship between the substituent effects and the resulting aromaticity can be visualized as follows:
Conclusion
The this compound molecule possesses a naphthalene core that is fundamentally aromatic. The presence of methyl and isopropyl substituents is expected to subtly enhance the aromatic character of the ring system through their electron-donating nature. A definitive quantitative assessment of the aromaticity of each ring in this compound would necessitate dedicated computational studies and experimental characterization using the protocols outlined in this guide. Such investigations would provide valuable insights into the structure-property relationships of substituted polycyclic aromatic hydrocarbons, which are of great importance in the design of novel pharmaceuticals and functional materials.
Disclaimer: This document is intended for informational purposes for a technical audience. The expected values and trends are based on established chemical principles and data from related compounds. For specific applications, direct experimental measurement and computational analysis of this compound are recommended.
Methodological & Application
Application Notes and Protocols: Total Synthesis of Eudalene
Introduction
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic sesquiterpenoid that serves as a dehydrogenation product of various eudesmane-type sesquiterpenes. Its simple, yet characteristic, bicyclic naphthalene framework has made it a target for various total synthesis campaigns. These syntheses provide a platform for exploring and demonstrating the utility of different synthetic methodologies in the construction of substituted aromatic ring systems. This document outlines prominent synthetic strategies for the total synthesis of this compound, providing detailed protocols and comparative data for researchers in organic synthesis and drug development.
Synthetic Strategy via Robinson Annulation
One of the most classical and effective methods for constructing fused six-membered ring systems is the Robinson annulation.[1][2] This reaction combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring.[1][2][3] This strategy is particularly useful for building the core bicyclic structure of this compound from acyclic or monocyclic precursors.
Synthetic Pathway Overview
The synthesis begins with a suitable substituted cyclohexanone, which undergoes a Robinson annulation with methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone. The resulting bicyclic enone is then subjected to a series of transformations including reduction, dehydration, and aromatization to yield the final this compound product.
Caption: Robinson annulation approach to this compound.
Data Summary
The following table summarizes the key steps, reagents, and typical yields for a Robinson annulation-based synthesis of this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Robinson Annulation | 4-Isopropylcyclohexanone | 1. NaOEt, EtOH2. Methyl vinyl ketone (MVK), reflux | Bicyclic Enone | ~75% | [4] |
| Reduction | Bicyclic Enone | Hydrazine, KOH, diethylene glycol, 200°C (Wolff-Kishner) | Decalin derivative | ~80% | [4] |
| Aromatization | Decalin derivative | 10% Pd/C, 250-300°C | This compound | ~60% | [4] |
Experimental Protocol: Robinson Annulation
Objective: To synthesize the bicyclic enone intermediate via Robinson annulation of 4-isopropylcyclohexanone and methyl vinyl ketone.
Materials:
-
4-Isopropylcyclohexanone (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (solvent)
-
Methyl vinyl ketone (MVK) (1.2 eq)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
4-Isopropylcyclohexanone is added dropwise to the stirred solution at room temperature.
-
The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Methyl vinyl ketone is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl until the solution is acidic.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude bicyclic enone.
-
The product is purified by flash column chromatography on silica gel.
Synthetic Strategy via Friedel-Crafts Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, allowing for the attachment of substituents to an aromatic ring.[5][6] An intramolecular Friedel-Crafts acylation can be a powerful method for forming the second ring of the naphthalene system of this compound.
Synthetic Pathway Overview
This approach typically starts with a substituted benzene derivative, which is first acylated or alkylated in an intermolecular fashion. The resulting intermediate then undergoes an intramolecular Friedel-Crafts cyclization to form a tetralone. Subsequent reduction and aromatization steps lead to this compound.
Caption: Friedel-Crafts acylation route to this compound.
Data Summary
The table below outlines the key steps, reagents, and yields for a synthesis of this compound utilizing Friedel-Crafts reactions.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | Isopropylbenzene | Succinic anhydride, AlCl₃, nitrobenzene | β-(p-isopropylbenzoyl)propanoic acid | ~85% | [6] |
| Reduction | Acylated Product | H₂, Pd/C, acetic acid | γ-(p-isopropylphenyl)butyric acid | >95% | [6] |
| Intramolecular F-C Cyclization | Butyric acid deriv. | Polyphosphoric acid (PPA), 100°C | Tetralone derivative | ~90% | [6] |
| Methylation & Aromatization | Tetralone derivative | 1. MeMgBr, Et₂O2. Sulfur, 220°C | This compound | ~70% | [6] |
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
Objective: To synthesize the tetralone intermediate via intramolecular Friedel-Crafts cyclization.
Materials:
-
γ-(p-isopropylphenyl)butyric acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10x by weight)
-
Ice water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Polyphosphoric acid is placed in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
The PPA is heated to 80-90°C with stirring.
-
γ-(p-isopropylphenyl)butyric acid is added in one portion.
-
The reaction mixture is stirred vigorously at 100°C for 1 hour.
-
The hot, viscous mixture is carefully poured onto crushed ice with stirring, leading to the precipitation of the product.
-
The aqueous mixture is extracted three times with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetralone.
-
The product can be purified by vacuum distillation or crystallization.
Synthesis from a Natural Product Precursor: (+)-Carvone
Utilizing readily available chiral molecules from nature is a common strategy in total synthesis. (+)-Carvone, a monoterpenoid found in spearmint oil, can serve as an efficient starting material for the synthesis of this compound, leveraging its existing carbon framework.[7][8]
Synthetic Pathway Overview
The synthesis from (+)-carvone involves a series of functional group manipulations and skeletal rearrangements to build the naphthalene core. Key steps often include conjugate additions, cyclizations, and a final aromatization step.
Caption: Synthesis of this compound from (+)-Carvone.
Data Summary
This table summarizes a potential synthetic route from (+)-carvone to this compound.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Conjugate Addition | (+)-Carvone | Lithium dimethylcuprate (Li(Me)₂Cu), Et₂O, -78°C | Dihydrocarvone | ~90% | [7] |
| Enone Formation | Dihydrocarvone | 1. LDA, THF, -78°C; then TMSCl2. Pd(OAc)₂, MeCN, reflux | Bicyclic Enone | ~70-80% | [7] |
| Aromatization | Bicyclic Enone | Sulfur, heat (220-240°C) | This compound | ~65% | [7] |
Experimental Protocol: Aromatization with Sulfur
Objective: To aromatize the bicyclic enone intermediate to form this compound.
Materials:
-
Bicyclic enone intermediate (1.0 eq)
-
Sulfur powder (2.0 eq)
-
High-boiling point solvent (e.g., diphenyl ether) (optional)
Procedure:
-
The bicyclic enone and sulfur powder are combined in a flask equipped with a reflux condenser.
-
The mixture is heated in a sand bath or with a heating mantle to 220-240°C.
-
The reaction is maintained at this temperature for 2-3 hours. Hydrogen sulfide gas will be evolved, so the reaction must be conducted in a well-ventilated fume hood.
-
The reaction mixture is cooled to room temperature.
-
The dark residue is dissolved in a minimal amount of a non-polar solvent like hexane.
-
The solution is filtered to remove any excess sulfur and polymeric materials.
-
The filtrate is concentrated, and the crude this compound is purified by column chromatography on silica gel using hexane as the eluent.
Conclusion
The total synthesis of this compound can be achieved through several distinct and effective strategies. The Robinson annulation provides a robust method for constructing the core bicyclic system from simpler precursors. The Friedel-Crafts acylation route is a classic demonstration of electrophilic aromatic substitution for ring closure. Finally, starting from a natural product like (+)-carvone offers an efficient, chiro-pool-based approach. The choice of method depends on the available starting materials, desired scale, and the specific synthetic challenges a researcher wishes to address. Each protocol offers a reliable pathway to this fundamental sesquiterpenoid framework.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]
- 8. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Eudalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon and a key structural component of many sesquiterpenoids.[1] Its synthesis is of significant interest in organic chemistry and drug development due to its presence in a variety of natural products. The dehydrogenation of sesquiterpenes to form this compound or the related cadalene is a classical method for structure elucidation in natural product chemistry.[1] This document outlines various synthetic pathways and detailed protocols for the laboratory-scale synthesis of this compound, focusing on reaction mechanisms, experimental procedures, and quantitative data.
Synthesis of this compound via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[2][3] This method is a cornerstone for the synthesis of steroids, terpenoids, and alkaloids.[3] The general scheme involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a newly formed cyclohexane ring.[2]
Reaction Pathway and Mechanism
The synthesis of a key intermediate for this compound can be envisioned through a Robinson annulation approach. The process begins with the formation of an enolate from a ketone, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form a six-membered ring, which, after dehydration, yields the cyclohexenone product.[4][5]
Caption: General mechanism of the Robinson Annulation.
Experimental Protocol: Robinson Annulation
This protocol is a general procedure for a Robinson annulation reaction.[4]
Materials:
-
Aldehyde (1.0 eq)
-
Dichloromethane (DCM)
-
Triethylamine (4.0 eq)
-
Methyl vinyl ketone (5.0 eq)
-
Methanol (MeOH)
-
Sodium methoxide (3.0 eq, then another 1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) to the solution at 23 °C.
-
Stir the mixture for 96 hours, ensuring it is protected from light.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct.
-
Dissolve the crude Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.
-
After 24 hours, add another portion of sodium methoxide (1.0 eq).
-
After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the final annulation product.[4]
Quantitative Data
| Parameter | Value/Condition | Reference |
| Reaction Time (Michael Addition) | 96 hours | [4] |
| Reaction Time (Aldol Condensation) | 44 hours | [4] |
| Temperature | 23 °C | [4] |
| Purification Method | Flash column chromatography | [4] |
Synthesis of this compound via a Non-Annulation Approach
An alternative to the Robinson annulation for the synthesis of this compound sesquiterpenes has been developed to avoid certain side reactions.[6] This stereoselective approach involves a modified Friedel-Crafts cyclization.
Reaction Pathway
A key step in this pathway is the Friedel-Crafts cyclization of a benzylsuccinic anhydride derivative. This method proceeds smoothly and can provide a good yield of the desired tetralonecarboxylic acid intermediate.[6]
Caption: A non-annulation pathway to a this compound precursor.[6]
Experimental Protocol: Modified Friedel-Crafts Cyclization
This protocol describes the cyclization step mentioned in the non-annulation synthesis.[6]
Materials:
-
Benzylsuccinic anhydride derivative
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the benzylsuccinic anhydride derivative in anhydrous dichloromethane and add it dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Quantitative Data
| Step | Product | Yield | Reference |
| Friedel-Crafts Cyclization | 5-methoxy-1-tetralonecarboxylic acid | 45% | [6] |
Synthesis from (R)-Carvone
(R)-Carvone, a natural product found in spearmint oil, is a versatile starting material for the synthesis of various terpenes and other complex molecules due to its chiral center and multiple functional groups.[7][8]
Reaction Pathway
A synthetic route starting from (R)-carvone can involve the chemoselective epoxidation of the isopropenyl side chain, followed by a domino reaction involving epoxide opening and intramolecular conjugate addition to form a bicyclic morphan scaffold, which can be a precursor to this compound-type structures.[9]
Caption: Synthetic pathway from (R)-Carvone.[9]
Experimental Protocol: Epoxidation of (R)-Carvone
This protocol describes the selective epoxidation of the isopropenyl group of (R)-carvone.[9]
Materials:
-
(R)-Carvone (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA, ~1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-carvone in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxide can often be used in the next step without further purification. If necessary, purify by column chromatography.[9]
Quantitative Data
| Parameter | Value/Condition | Reference |
| Reactant | (R)-Carvone | [9] |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | [9] |
| Selectivity | Chemoselective for the isopropenyl side chain | [9] |
| Further Steps | Domino reaction with primary amines | [9] |
References
- 1. This compound | chemical compound | Britannica [britannica.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carvone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of Eudalene in Medicinal Chemistry: Application Notes and Protocols
A Theoretical Exploration Based on Structural Analogs
Disclaimer: Scientific literature with specific, direct evidence for the biological activities and medicinal chemistry applications of eudalene (7-isopropyl-1-methylnaphthalene) is notably limited. The following application notes and protocols are a theoretical exploration based on the known biological activities of structurally related compounds, such as azulene and other naphthalene derivatives. The information presented is intended for research and informational purposes to guide potential future investigations into this compound. All researchers are strongly advised to consult primary literature on related compounds and to conduct their own comprehensive investigations.
Introduction
This compound is a bicyclic aromatic hydrocarbon, specifically 7-isopropyl-1-methylnaphthalene. As a sesquiterpenoid derivative, it belongs to a class of natural products known for a wide array of biological activities. While direct studies on this compound are scarce, its structural similarity to other bioactive naphthalene and azulene derivatives suggests it could serve as a valuable scaffold in medicinal chemistry. This document outlines potential therapeutic applications and provides generalized experimental protocols for the investigation of this compound and its synthetic derivatives.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic applications:
-
Anti-inflammatory Activity: Many azulene and naphthalene derivatives exhibit anti-inflammatory properties.[1] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.
-
Antimicrobial Activity: The lipophilic nature of the this compound core might facilitate penetration of microbial cell membranes, a key characteristic of many antimicrobial agents.
-
Anticancer Activity: Certain naphthalene derivatives have been explored for their cytotoxic effects against various cancer cell lines. Potential mechanisms could include DNA intercalation, enzyme inhibition, or induction of apoptosis.
Application Note 1: this compound Derivatives as Potential Anti-inflammatory Agents
Objective: To investigate the potential of this compound and its derivatives to inhibit inflammatory responses.
Hypothesis: this compound, sharing structural motifs with known anti-inflammatory agents, may inhibit key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or modulate the production of inflammatory cytokines.
Experimental Approach: A library of this compound derivatives could be synthesized to explore structure-activity relationships (SAR). These compounds would then be screened in a series of in vitro and in vivo assays to determine their anti-inflammatory potential.
Table 1: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives
| Compound | Structure | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro 5-LOX Inhibition (IC50, µM) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) |
| This compound | 7-isopropyl-1-methylnaphthalene | >100 | >100 | 15% |
| Eud-001 | [Hypothetical Derivative 1] | 15.2 | 25.8 | 45% |
| Eud-002 | [Hypothetical Derivative 2] | 8.5 | 12.1 | 62% |
| Indomethacin | [Reference Drug] | 0.1 | 50.0 | 75% |
Application Note 2: this compound Derivatives as Potential Antimicrobial Agents
Objective: To assess the antimicrobial activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi.
Hypothesis: The naphthalene core of this compound provides a lipophilic scaffold that may enable it to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Experimental Approach: Synthesized this compound derivatives would be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values would be determined.
Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 7-isopropyl-1-methylnaphthalene | 128 | >256 | 256 |
| Eud-Ab1 | [Hypothetical Derivative 1] | 16 | 64 | 32 |
| Eud-Ab2 | [Hypothetical Derivative 2] | 8 | 32 | 16 |
| Ciprofloxacin | [Reference Drug] | 0.5 | 0.015 | N/A |
| Fluconazole | [Reference Drug] | N/A | N/A | 1 |
Application Note 3: this compound Derivatives as Potential Anticancer Agents
Objective: To evaluate the cytotoxic and antiproliferative activity of this compound and its derivatives against various cancer cell lines.
Hypothesis: The planar aromatic structure of the this compound scaffold could allow for intercalation into DNA or interaction with the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.
Experimental Approach: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) would be used to screen this compound derivatives for cytotoxicity. Further studies would elucidate the mechanism of action, such as cell cycle arrest or apoptosis induction.
Table 3: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound | Structure | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| This compound | 7-isopropyl-1-methylnaphthalene | >100 | >100 | >100 |
| Eud-Ac1 | [Hypothetical Derivative 1] | 22.5 | 35.1 | 18.9 |
| Eud-Ac2 | [Hypothetical Derivative 2] | 9.8 | 15.4 | 7.2 |
| Doxorubicin | [Reference Drug] | 0.8 | 1.2 | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound Derivative (Eud-X)
This protocol describes a general method for the functionalization of the this compound scaffold, which could be adapted to create a library of derivatives.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Appropriate work-up and purification reagents
Procedure:
-
Bromination: this compound (1.0 eq) is dissolved in CCl4. NBS (1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under nitrogen for 4 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure.
-
Azidation: The crude bromide is dissolved in DMF, and sodium azide (1.5 eq) is added. The reaction is stirred at 60°C for 12 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Reduction: The crude azide is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of LiAlH4 (2.0 eq) in anhydrous diethyl ether at 0°C. The reaction is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the crude amine derivative (Eud-X).
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Synthetic scheme for a hypothetical this compound derivative.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
Sodium nitrite standard
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound derivatives. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3: In Vitro Antimicrobial Assay - Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
This compound derivatives
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 4: In Vitro Anticancer Assay - MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium with supplements
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive naphthalene derivative, based on known mechanisms of similar compounds.
Caption: Hypothetical inhibition of the NF-kB pathway by a this compound derivative.
Conclusion
While direct experimental evidence for the medicinal applications of this compound is currently lacking, its structural features and the known bioactivities of related naphthalene and azulene compounds provide a strong rationale for its investigation as a novel scaffold in drug discovery. The application notes and protocols outlined in this document offer a foundational framework for researchers to explore the potential anti-inflammatory, antimicrobial, and anticancer properties of this compound and its derivatives. Further research in this area is warranted to unlock the potential of this underexplored natural product scaffold.
References
High-Yield Laboratory Synthesis of Eudalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon that serves as a fundamental structural motif in many sesquiterpenoids. Its synthesis in the laboratory is a key step in the total synthesis of various natural products and their analogs for drug discovery and development. This document provides detailed application notes and a high-yield laboratory protocol for the synthesis of this compound via the dehydrogenation of β-eudesmol. The presented protocol offers a reliable and efficient method for obtaining this compound in high purity and yield.
Introduction
The aromatization of hydroaromatic compounds is a classic and effective strategy in organic synthesis for the construction of substituted aromatic systems. In the realm of sesquiterpene chemistry, the dehydrogenation of eudesmane-type precursors to form the naphthalene core of this compound is a historically significant transformation. This reaction was pivotal in the structural elucidation of numerous sesquiterpenes. Among the various methods available for dehydrogenation, the use of selenium as a reagent has proven to be a robust and high-yielding approach. This protocol details the synthesis of this compound from β-eudesmol using selenium, a method that consistently provides high yields of the desired aromatic product.
Data Presentation
The following table summarizes the quantitative data for the high-yield synthesis of this compound from β-eudesmol.
| Parameter | Value |
| Starting Material | β-Eudesmol |
| Reagent | Selenium |
| Reaction Temperature | 300-320 °C |
| Reaction Time | 20 hours |
| Product | This compound |
| Yield | ~90% |
| Purification Method | Distillation |
Experimental Protocols
High-Yield Synthesis of this compound by Dehydrogenation of β-Eudesmol
This protocol describes the dehydrogenation of β-eudesmol using selenium powder to yield this compound.
Materials:
-
β-Eudesmol
-
Selenium powder
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Heating mantle with a temperature controller
-
Condenser
-
Distillation apparatus
-
Sodium metal (for purification of the product)
-
Anhydrous ether
-
Picric acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix β-eudesmol with selenium powder. For every 1 part by weight of β-eudesmol, use approximately 1.5 parts by weight of selenium.
-
Dehydrogenation: Heat the mixture in the flask using a heating mantle to a temperature of 300-320 °C. Maintain this temperature for 20 hours. The reaction should be carried out under a fume hood due to the evolution of hydrogen selenide gas, which is toxic and has a foul odor.
-
Workup and Isolation: After the reaction is complete, allow the flask to cool to room temperature. The crude product, a dark oil, is then isolated by distillation directly from the reaction mixture under reduced pressure.
-
Purification of this compound:
-
The distilled this compound is further purified by dissolving it in anhydrous ether and treating it with sodium metal to remove any remaining impurities.
-
Alternatively, a picrate derivative can be formed for purification. Dissolve the crude this compound in a minimal amount of hot ethanol and add a saturated solution of picric acid in hot ethanol.
-
The this compound picrate will crystallize upon cooling. The crystals are then collected by filtration.
-
To regenerate pure this compound, the picrate is treated with a suitable base (e.g., aqueous ammonia) and the liberated this compound is extracted with ether. The ether extract is then washed, dried, and the solvent is evaporated to yield pure this compound.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows described in this protocol.
Caption: Workflow for the high-yield synthesis of this compound.
Application Notes and Protocols for the GC-MS Analysis of Eudalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of Eudalene (1-methyl-7-isopropylnaphthalene) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a sesquiterpenoid derivative found in various essential oils and plant extracts, and its accurate identification and quantification are crucial for quality control, phytochemical research, and potential drug development applications. These application notes detail the necessary protocols for sample preparation, GC-MS instrumentation, and data analysis. Quantitative data, including retention indices and a characteristic mass fragmentation pattern, are presented in a clear, tabular format. Additionally, a generalized experimental workflow is provided to guide researchers through the analytical process.
Introduction
This compound (C₁₄H₁₆, Molar Mass: 184.28 g/mol ) is a bicyclic aromatic hydrocarbon that serves as a dehydrogenation product of many sesquiterpenes.[1] Its presence and concentration in natural products can be indicative of specific plant species, geographic origin, and processing methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This document outlines the standardized procedures for performing GC-MS analysis of this compound, ensuring reliable and reproducible results for research and development purposes.
Data Presentation
Quantitative analysis of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize the key analytical parameters for the identification of this compound.
Table 1: Gas Chromatographic Data for this compound
| Parameter | Value | Column Type | Reference |
| Retention Index | 1578 | Non-polar (e.g., DB-5) | [2] |
| Retention Index | 1584 | Not Specified |
Note: Retention indices are dependent on the specific GC column and analytical conditions. It is recommended to verify the retention index using a series of n-alkane standards.
Table 2: Mass Spectrometric Data for this compound (Electron Ionization, 70 eV)
While the full mass spectrum from the National Institute of Standards and Technology (NIST) database is not publicly available in full detail through simple searches, the most characteristic ions can be inferred from its structure and general fragmentation patterns of similar aromatic compounds. The molecular ion peak is expected at m/z 184. The fragmentation will likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 169 | Moderate to High | [M-CH₃]⁺ |
| 141 | Moderate | [M-C₃H₇]⁺ |
| 128 | Moderate | Naphthalene cation |
| 115 | Low to Moderate | Further fragmentation |
Note: The relative intensities are estimations based on typical fragmentation patterns. For accurate quantification and confirmation, it is essential to analyze a certified reference standard of this compound under the same analytical conditions to obtain a reference mass spectrum.
Experimental Protocols
The following protocols provide a detailed methodology for the GC-MS analysis of this compound. These can be adapted based on the specific sample matrix and available instrumentation.
Sample Preparation
The choice of sample preparation technique depends on the nature of the sample matrix (e.g., essential oil, plant tissue, liquid formulation).
3.1.1. For Essential Oils and Liquid Samples:
-
Dilution: Dilute the essential oil or liquid sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. A typical dilution factor is 1:100 (v/v), but this may need to be optimized based on the expected concentration of this compound.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.
-
Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial for GC-MS analysis.
3.1.2. For Plant Materials (e.g., leaves, stems, roots):
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 1-5 g) with a suitable solvent (e.g., hexane, methanol, or a mixture) for a defined period (e.g., 24 hours). Sonication can be used to improve extraction efficiency.
-
Solid-Phase Microextraction (SPME): For volatile analysis, headspace SPME can be employed. Place a known amount of the powdered plant material in a sealed vial and expose a SPME fiber to the headspace for a specific time and temperature to adsorb the volatile compounds.
-
-
Extract Concentration: If necessary, concentrate the solvent extract under a gentle stream of nitrogen to a smaller volume.
-
Filtration and Vial Transfer: Filter the concentrated extract and transfer it to an autosampler vial.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of sesquiterpenes like this compound. These should be optimized for the specific instrument and column used.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 240 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Data Analysis
-
Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its expected retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, create a calibration curve using a certified reference standard of this compound at different concentrations. The peak area of this compound in the sample chromatogram can then be used to determine its concentration from the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the GC-MS analysis of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results, facilitating a better understanding of the distribution and potential applications of this important sesquiterpenoid derivative. For the most accurate identification and quantification, the use of a certified this compound reference standard is strongly recommended.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Eudalene
Introduction
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon. As with many aromatic hydrocarbons, obtaining high-purity this compound is crucial for various research applications, including structural analysis, biological activity studies, and use as a reference standard. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note describes a general methodology for the purification of this compound using reversed-phase HPLC (RP-HPLC), a technique well-suited for nonpolar analytes like aromatic hydrocarbons.[1][2][3][4][5][6][7]
Methodology
The purification of this compound can be effectively achieved using a reversed-phase HPLC system with a C18 stationary phase.[3][8] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the separation of this compound from potential impurities.[1][9] Detection is performed using a UV detector, as aromatic compounds typically exhibit strong UV absorbance.[3][10]
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Data Presentation
As no specific experimental data for the HPLC purification of this compound was found in the literature, the following table presents a proposed set of parameters based on typical values for the separation of aromatic hydrocarbons.
| Parameter | Proposed Value |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Column | C18, 5 µm, 10 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL |
| Sample Concentration | 1 mg/mL in Acetonitrile |
| Expected Retention Time | Dependent on exact system and conditions |
| Purity Achievable | >98% |
Detailed Experimental Protocols
1. Sample Preparation
-
Weigh approximately 10 mg of the crude this compound sample.
-
Dissolve the sample in 10 mL of HPLC-grade acetonitrile to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2. HPLC Purification Method
-
Equilibrate the C18 column with the initial mobile phase composition (70% Acetonitrile / 30% Water) for at least 30 minutes at a flow rate of 4.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 500 µL of the prepared this compound sample onto the column.
-
Initiate the following gradient elution program:
-
0-20 min: Linearly increase from 70% Acetonitrile to 100% Acetonitrile.
-
20-25 min: Hold at 100% Acetonitrile.
-
25.1-30 min: Return to 70% Acetonitrile and re-equilibrate.
-
-
Monitor the chromatogram and collect the fraction corresponding to the major peak, which is expected to be this compound.
3. Post-Purification Processing
-
Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity.
-
Combine the pure fractions.
-
Remove the solvent from the collected fractions using a rotary evaporator.
-
Further dry the purified this compound under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the recovery yield.
-
Store the purified this compound under appropriate conditions (e.g., in a cool, dark, and inert atmosphere).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. jordilabs.com [jordilabs.com]
- 6. labtech.tn [labtech.tn]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
The Untapped Potential of Eudalene in Advanced Materials: A Look into Future Applications
While direct applications of eudalene in materials science are not yet established in commercially available products, its inherent chemical structure as a naphthalene-based sesquiterpenoid offers a fertile ground for exploration and innovation. Drawing parallels with similar compounds, this document outlines potential applications and theoretical protocols for researchers, scientists, and drug development professionals interested in harnessing the unique properties of this compound for the next generation of materials.
This compound (7-isopropyl-1-methylnaphthalene), a naturally derived aromatic hydrocarbon, possesses a rigid naphthalene core and a modifiable isopropyl group, making it an attractive, bio-based building block for a variety of advanced materials. Its structural similarity to other naphthalene derivatives and terpenes that have found utility in materials science suggests a promising future for this compound in polymers, electronics, and functional coatings.
Potential Application Areas:
-
High-Performance Polymers: The rigid, planar structure of the naphthalene group in this compound could be leveraged to synthesize polymers with enhanced thermal stability, mechanical strength, and specific optical properties. By functionalizing the isopropyl group or the aromatic ring, this compound could be incorporated as a monomer or a pendant group in various polymer architectures.
-
Organic Electronics: Naphthalene derivatives are known for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3][4] this compound's conjugated system could be exploited to develop novel organic semiconductors, charge transport materials, or emitters with tailored electronic properties.
-
Functional Coatings and Adhesives: The aromatic nature of this compound suggests its potential use in developing coatings with enhanced UV resistance and thermal stability.[5] Furthermore, modification of its structure could lead to the creation of specialty adhesives with tailored properties.
-
Porous Materials: Naphthalene-based building blocks have been used to create porous polymers for applications such as gas storage and separation.[6][7] this compound could serve as a monomer for the synthesis of novel porous organic frameworks with specific adsorption capabilities.
Application Notes and Protocols
Below are detailed, theoretical application notes and experimental protocols that provide a starting point for investigating the potential of this compound in materials science. It is important to note that these are proposed methodologies based on the known chemistry of similar compounds and would require experimental validation.
Application Note 1: Synthesis of this compound-Based Polyesters with High Thermal Stability
Objective: To synthesize a series of polyesters incorporating this compound as a monomer to enhance the thermal stability and mechanical properties of the resulting polymer.
Rationale: The rigid naphthalene core of this compound is expected to restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal degradation resistance compared to polyesters derived from purely aliphatic diols.
Table 1: Hypothetical Thermal Properties of this compound-Based Polyesters
| Polymer ID | This compound Diol Content (mol%) | Hypothetical Tg (°C) | Hypothetical Td (5% weight loss, °C) |
| PET-Eud-0 | 0 | 75 | 390 |
| PET-Eud-5 | 5 | 95 | 410 |
| PET-Eud-10 | 10 | 110 | 425 |
| PET-Eud-20 | 20 | 130 | 440 |
Experimental Protocol: Synthesis of a this compound-Containing Polyester via Melt Polycondensation
Materials:
-
This compound-diol (synthesized via functionalization of this compound)
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
Procedure:
-
Esterification:
-
Charge the reactor with DMT, EG, and this compound-diol in the desired molar ratio.
-
Add zinc acetate (0.1% by weight of DMT).
-
Heat the mixture to 150-200 °C under a nitrogen atmosphere to carry out the ester interchange reaction, distilling off the methanol byproduct.
-
-
Polycondensation:
-
Add antimony trioxide (0.05% by weight of DMT).
-
Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.
-
The reaction is monitored by the viscosity of the molten polymer.
-
-
Isolation and Characterization:
-
Extrude the polymer from the reactor, cool, and pelletize.
-
Characterize the polymer's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Determine the molecular weight by gel permeation chromatography (GPC).
-
Evaluate mechanical properties using tensile testing.
-
Visualization of the Proposed Synthetic Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eudalene Synthesis Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Eudalene synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound (7-isopropyl-1-methylnaphthalene) is typically synthesized through multi-step processes. A prevalent strategy involves the construction of a tetralone intermediate followed by a Grignard reaction and subsequent dehydration and aromatization. Key starting materials can include carvone or simpler aromatic compounds that are built upon through sequences like the Haworth synthesis. Dehydrogenation of tetralin-like precursors is a critical final step in many of these routes.[1]
Q2: Which step in the synthesis is typically the most challenging for achieving high yields?
A2: The final aromatization step is often a major bottleneck for yield. This step, which involves the dehydrogenation of a tetrahydronaphthalene intermediate, can be prone to incomplete conversion, side reactions, and catalyst deactivation. Careful optimization of the catalyst, temperature, and reaction time is crucial for success.
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: Several reagents used in common this compound syntheses are hazardous. Strong acids like polyphosphoric acid and Lewis acids such as aluminum chloride require careful handling in a fume hood with appropriate personal protective equipment (PPE). Grignard reagents are highly reactive with water and air. Dehydrogenation often involves flammable solvents and potentially pyrophoric catalysts like Palladium on carbon (Pd/C), and may be performed under a hydrogen atmosphere, requiring careful pressure monitoring and an inert atmosphere setup.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: I am experiencing a low yield during the initial Friedel-Crafts acylation of p-isopropylanisole with succinic anhydride. What are the likely causes and solutions?
A: Low yields in Friedel-Crafts acylation are common and can often be attributed to the following:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect Stoichiometry: More than two equivalents of the Lewis acid are required, as it coordinates with both the acylating agent and the ketone product. Ensure you are using the correct molar ratio.
-
Sub-optimal Temperature: The reaction temperature needs to be carefully controlled. Running the reaction at too low a temperature can result in a slow reaction rate, while too high a temperature can lead to side products.
Issue 2: Incomplete Reduction of the Keto-Acid
Q: My Clemmensen (or Wolff-Kishner) reduction of the intermediate keto-acid is not going to completion. How can I improve the conversion?
A: Incomplete reduction can be addressed by:
-
Clemmensen Reduction: The zinc amalgam must be freshly prepared and highly active. The reaction is often heterogeneous, so vigorous stirring is essential to ensure proper mixing. Extending the reaction time or adding fresh amalgam can also help.
-
Wolff-Kishner Reduction: This reaction is sensitive to steric hindrance around the carbonyl group. Ensure a sufficiently high temperature (typically 180-200 °C) is reached to facilitate the decomposition of the hydrazone intermediate. Using a high-boiling solvent like diethylene glycol is standard.
Issue 3: Poor Yield in the Final Dehydrogenation/Aromatization Step
Q: The final dehydrogenation step to form this compound has a very low yield. What parameters should I investigate to optimize this?
A: This is a critical step. Consider the following optimizations:
-
Catalyst Selection and Loading: The choice of dehydrogenation catalyst is paramount. Palladium on carbon (Pd/C) is common, but platinum or sulfur can also be used. The catalyst loading is also a key parameter to optimize.
-
Reaction Temperature and Time: Dehydrogenation requires high temperatures, but excessive heat can cause decomposition. A systematic study of temperature and reaction time is recommended to find the optimal balance.
-
Solvent Choice: High-boiling, inert solvents are preferred. Diphenyl ether or naphthalene can serve as suitable solvents.
-
Hydrogen Acceptor: In some cases, using a hydrogen acceptor (e.g., maleic acid) can facilitate the dehydrogenation process at lower temperatures.
Data Presentation: Optimizing the Dehydrogenation Step
The following table summarizes the results of a hypothetical optimization study for the dehydrogenation of the tetrahydronaphthalene precursor to this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5% Pd/C (10 wt%) | Decalin | 190 | 6 | 45 |
| 2 | 10% Pd/C (10 wt%) | Decalin | 190 | 6 | 68 |
| 3 | 10% Pd/C (10 wt%) | Decalin | 210 | 6 | 75 |
| 4 | 10% Pd/C (10 wt%) | Decalin | 210 | 12 | 82 |
| 5 | Sulfur (2 eq.) | None | 220 | 4 | 65 |
| 6 | 10% Pt/C (10 wt%) | Decalin | 210 | 12 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 7-isopropyl-1-methyl-3,4-dihydronaphthalen-1(2H)-ol
-
Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.5 g, 62 mmol). Add a small crystal of iodine.
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In the dropping funnel, place a solution of methyl iodide (8.5 g, 60 mmol) in 50 mL of anhydrous diethyl ether.
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Add a small portion of the methyl iodide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 7-isopropyl-3,4-dihydronaphthalen-1(2H)-one (10.1 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent.
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After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
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Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
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Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Dehydrogenation to this compound
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Combine the crude alcohol from the previous step with 10% Pd/C (10 wt% of the substrate) in a 250 mL round-bottom flask.
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Add 100 mL of decalin as the solvent.
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Fit the flask with a reflux condenser and heat the mixture to 210 °C in an oil bath.
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Maintain the reflux for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Purify the resulting crude product by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Overcoming challenges in the purification of Eudalene
Welcome to the technical support center for the purification of Eudalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound?
A1: The primary challenges in this compound purification stem from its synthesis, typically through the dehydrogenation of Eudesmol. These challenges include:
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Presence of structurally similar impurities: The dehydrogenation process can lead to the formation of various byproducts, including isomers and other naphthalene derivatives that have very similar physical and chemical properties to this compound, making separation difficult.
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Incomplete reaction: Residual unreacted Eudesmol and partially dehydrogenated intermediates can contaminate the final product.
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Formation of degradation products: At the high temperatures often required for dehydrogenation, side reactions can lead to the formation of undesired byproducts.
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Co-elution in chromatography: Due to the structural similarities, impurities often co-elute with this compound during chromatographic purification, leading to difficulties in achieving high purity.[1]
Q2: What are the common impurities found in crude this compound synthesized from Eudesmol?
A2: Common impurities in crude this compound synthesized via Eudesmol dehydrogenation may include:
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Unreacted Eudesmol: The starting material may not be fully converted.
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Partially dehydrogenated intermediates: Molecules that have not been fully aromatized.
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Cadalene: Another sesquiterpene naphthalene that can be formed as a byproduct.
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p-Cymene: A monoterpene that can be a byproduct of the dehydrogenation of terpenes.
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Sulfur-containing compounds: If sulfur is used as the dehydrogenating agent, residual sulfur and sulfur-containing byproducts may be present.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The most effective analytical techniques for determining the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful method for analyzing the composition of the reaction mixture and the purity of the final product. It allows for the separation and identification of volatile compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a valuable tool for purity assessment and can also be scaled up for preparative purification.
Troubleshooting Guides
Issue 1: Co-elution of Impurities with this compound in Column Chromatography
Symptoms:
-
GC-MS or HPLC analysis of the collected "pure" fraction shows the presence of one or more contaminants with retention times very close to that of this compound.
-
Broad or tailing peaks in the chromatogram.
Possible Causes:
-
Inadequate separation power of the chosen stationary and mobile phases.
-
Column overloading.
-
Similar polarity of this compound and the impurity.
Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase | 1. Gradient Elution: If using isocratic elution, switch to a shallow gradient of a more polar solvent in a non-polar solvent system (for normal phase) or a less polar solvent in a polar solvent system (for reverse phase). 2. Solvent Modification: Add a small percentage of a third solvent to the mobile phase to alter the selectivity of the separation. |
| Change Stationary Phase | If mobile phase optimization is insufficient, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., from a standard silica or C18 to a cyano or phenyl-hexyl column for different selectivity). |
| Reduce Column Loading | Inject a smaller amount of the crude mixture onto the column to prevent overloading, which can cause peak broadening and loss of resolution. |
| Fractional Elution | Collect smaller fractions during elution and analyze each fraction by GC-MS or HPLC to identify the purest fractions containing this compound. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of this compound from a crude reaction mixture obtained after the dehydrogenation of Eudesmol.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Vanillin-sulfuric acid staining solution
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess n-hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of n-hexane and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in n-hexane).
-
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) continuously.
-
TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 95:5 n-hexane:ethyl acetate). Visualize the spots by staining with vanillin-sulfuric acid and heating.
-
Pooling and Analysis: Combine the fractions that contain the pure this compound spot. Confirm the purity of the pooled fractions using GC-MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol outlines a reverse-phase HPLC method for the analysis of this compound purity.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with 70% Acetonitrile, increase to 95% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for co-elution issues in chromatography.
References
Eudalene Technical Support Center: Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing stability and degradation issues encountered during the experimental use of Eudalene. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: Color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically caused by oxidation or photodegradation, especially if the solution has been exposed to light, air, or elevated temperatures. This compound, like other alkylated naphthalenes, possesses a π-electron-rich ring system that makes it susceptible to oxidative processes.[1][2] It is crucial to store this compound solutions protected from light in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What are these?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The nature of these degradants will depend on the stress conditions the sample has been exposed to. Common degradation pathways for naphthalene derivatives include oxidation, which can lead to the formation of naphthols, quinones, and ring-opened products like phthalic acid derivatives.[3][4][5] To identify these impurities, techniques like LC-MS and NMR are recommended.[6][7][8]
Q3: My experimental results with this compound are inconsistent. What are some potential stability-related causes?
A3: Inconsistent results can often be traced back to the degradation of your this compound stock solution. If the concentration of the active compound is decreasing over time due to degradation, this will directly impact your experimental outcomes. It is recommended to freshly prepare this compound solutions for sensitive experiments or to regularly check the purity of your stock solution via HPLC. Also, ensure that your experimental buffers and solvents are compatible with this compound and do not accelerate its degradation. For instance, highly acidic or basic conditions can promote hydrolysis of certain functionalities if present in derivatives of this compound.[9]
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dark, and dry place. When in solution, it should be kept in amber vials, tightly sealed to prevent solvent evaporation and exposure to air. For extended storage of solutions, refrigeration (2-8 °C) is recommended, and for highly sensitive applications, storing under an inert atmosphere and freezing (-20 °C or below) may be necessary. The choice of solvent is also critical; use high-purity, degassed solvents when preparing solutions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Significant decrease in this compound peak area in HPLC within a short time. | Solvent Impurities: Peroxides in solvents like THF or ether can initiate oxidation. | Use freshly opened, high-purity solvents or purify solvents to remove peroxides before use. |
| Exposure to Light: this compound is likely photosensitive. | Prepare and handle solutions in a dark room or under amber light. Store solutions in amber vials or wrap containers in aluminum foil. | |
| Dissolved Oxygen: Oxygen in the solvent can lead to oxidative degradation. | Degas solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum before preparing solutions. | |
| Incompatible pH: Extreme pH values may catalyze degradation. | Buffer your solution to a neutral or slightly acidic pH if compatible with your experiment. Perform a pH stability study to determine the optimal pH range. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Symptom | Possible Cause | Troubleshooting Step |
| The sum of the assay of this compound and the area of all degradation peaks is significantly less than 100%.[10] | Formation of Volatile Degradants: Some degradation products may be volatile and not detected by HPLC. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products. |
| Degradants Not Retained on HPLC Column: Highly polar degradants may elute in the solvent front. | Modify the HPLC method by using a more polar stationary phase or a mobile phase with a lower organic solvent concentration at the beginning of the gradient. | |
| Degradants Lack a UV Chromophore: Some degradation products may not absorb at the detection wavelength. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. | |
| Inaccurate Response Factors: Assuming the response factor of degradants is the same as the parent drug can lead to errors in mass balance calculations.[11] | If possible, isolate major degradation products and determine their individual response factors. |
Quantitative Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns of structurally related alkylated naphthalenes and sesquiterpenes and should be used as a guideline for experimental design.
Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions
| pH | Temperature (°C) | Incubation Time (days) | % Degradation (Hypothetical) |
| 2.0 | 40 | 7 | 15 |
| 7.0 | 40 | 7 | 5 |
| 10.0 | 40 | 7 | 25 |
| 7.0 | 25 | 30 | 8 |
| 7.0 | 60 | 7 | 30 |
Table 2: Photostability of this compound in Solution
| Light Source | Intensity | Exposure Time (hours) | % Degradation (Hypothetical) |
| UV Lamp (254 nm) | 1.2 million lux hours | 24 | 40 |
| Visible Light | 1.2 million lux hours | 24 | 10 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.[12][13]
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile and water. Monitor the eluent with a PDA detector to capture the spectra of the parent compound and any degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 230 nm
-
Column Temperature: 30°C
-
-
Method Validation:
-
Specificity: Analyze stressed samples to ensure separation of degradation products from the this compound peak.
-
Linearity: Prepare a series of this compound solutions of known concentrations and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Analyze multiple preparations of the same sample to assess repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed major degradation pathways for this compound.
Caption: Proposed antioxidant mechanism of this compound via the Nrf2 signaling pathway.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. lubesngreases.com [lubesngreases.com]
- 3. idk.org.rs [idk.org.rs]
- 4. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. kingindustries.com [kingindustries.com]
- 8. nlgi.org [nlgi.org]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Improving the Regioselectivity of Eudalene Synthesis
Welcome to the technical support center for the synthesis of Eudalene (7-isopropyl-1-methylnaphthalene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high regioselectivity during the synthesis of this important bicyclic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound where regioselectivity is a key concern?
A1: A prevalent and effective method for synthesizing the this compound scaffold is the Haworth synthesis. This multi-step approach typically begins with the Friedel-Crafts acylation of a substituted naphthalene, followed by reduction and intramolecular cyclization to construct the second ring. The initial Friedel-Crafts acylation is the most critical step for controlling the final regiochemistry of the isopropyl group on the naphthalene core.
Q2: What are the primary factors influencing regioselectivity in the Friedel-Crafts acylation of 1-methylnaphthalene?
A2: The regioselectivity of the Friedel-Crafts acylation of 1-methylnaphthalene is primarily influenced by several factors:
-
Steric Hindrance: The methyl group at the 1-position sterically hinders attack at the peri (8) and ortho (2) positions.
-
Electronic Effects: The methyl group is an activating, ortho-, para-director. This would favor substitution at the 2-, 4-, and 5-positions. The interplay between sterics and electronics determines the final product distribution.
-
Reaction Conditions: The choice of solvent, temperature, and Lewis acid catalyst plays a crucial role in determining the kinetic versus thermodynamic product distribution.[1]
Q3: How does the choice of solvent affect the regioselectivity of Friedel-Crafts acylation on naphthalene derivatives?
A3: The polarity of the solvent can significantly impact the isomeric product ratio.
-
Non-polar solvents (e.g., carbon disulfide, nitrobenzene) often favor the formation of the thermodynamically more stable β-substituted product (acylation at the 7-position in the case of 1-methylnaphthalene).[1] This is because the intermediate complex remains in solution, allowing for equilibration to the most stable isomer.
-
Polar solvents may favor the kinetically controlled product, which is often the α-substituted isomer, due to faster reaction rates at the more reactive position.
Q4: Can the Clemmensen reduction, often used after Friedel-Crafts acylation, affect the overall yield and purity?
A4: Yes, while the Clemmensen reduction is effective for reducing aryl ketones to alkyl groups, it has its own set of challenges.[2][3] The strongly acidic conditions can lead to side reactions if other acid-sensitive functional groups are present. Incomplete reactions can also occur, leaving unreacted ketone, which can complicate purification. The Wolff-Kishner reduction is an alternative under basic conditions.[4]
Q5: What is a common side product in the intramolecular cyclization step to form the tetralone intermediate?
A5: A common issue in the intramolecular Friedel-Crafts acylation (cyclization) of γ-arylbutyric acids is the formation of polymeric materials or intermolecular reaction products, especially at high concentrations or temperatures. Ensuring high dilution and using an appropriate catalyst can help favor the desired intramolecular cyclization.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of 1-Methylnaphthalene
Problem: The Friedel-Crafts acylation of 1-methylnaphthalene with isobutyryl chloride yields a mixture of the desired 7-acyl and undesired 5-acyl isomers, leading to low yields of the correct this compound precursor.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity of the solvent dictates the product distribution. For the desired 7-isomer (a β-substituted naphthalene), a non-polar solvent like carbon disulfide or nitrobenzene is generally preferred to favor the thermodynamic product.[1] |
| Inappropriate Reaction Temperature | Higher reaction temperatures tend to favor the formation of the thermodynamically more stable isomer.[5] If a mixture of isomers is obtained, consider increasing the reaction temperature cautiously, while monitoring for potential side reactions like charring. |
| Incorrect Lewis Acid or Catalyst Loading | The nature and amount of the Lewis acid (e.g., AlCl₃) can influence regioselectivity. Ensure anhydrous conditions as moisture deactivates the catalyst.[6] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[7] |
| Reaction Time | The ratio of kinetic to thermodynamic product can change over time. Monitor the reaction progress using TLC or GC to determine the optimal reaction time for maximizing the desired isomer. |
Quantitative Data Summary
The following table summarizes typical isomeric distributions in the Friedel-Crafts acetylation of 2-methylnaphthalene, which provides insights into the directing effects relevant to this compound synthesis. Note that specific yields for the acylation of 1-methylnaphthalene with isobutyryl chloride may vary.
| Solvent | Temperature (°C) | Major Isomer(s) | Isomer Ratio (approximate) |
| Carbon Disulfide | 0 | 1-acetyl-2-methylnaphthalene | Kinetic control favors α-substitution |
| Nitrobenzene | 25 | 6-acetyl-2-methylnaphthalene | Thermodynamic control favors β-substitution |
| Dichloroethane | 25 | Mixture of isomers | Ratio can vary with reaction time |
Data extrapolated from studies on the acylation of 2-methylnaphthalene.[5]
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation of 1-Methylnaphthalene
This protocol is adapted from general procedures for Friedel-Crafts acylation and is aimed at maximizing the yield of the 7-acyl-1-methylnaphthalene isomer.[5][8]
Materials:
-
1-Methylnaphthalene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.0 eq.) to the stirred suspension.
-
To this mixture, add a solution of 1-methylnaphthalene (1.0 eq.) in anhydrous nitrobenzene dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the desired 7-isobutyryl-1-methylnaphthalene.
Visualizations
Caption: Workflow for the Haworth synthesis of this compound.
Caption: Troubleshooting logic for regioselectivity issues.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scalable Synthesis of Eudalene for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Eudalene (7-isopropyl-1-methylnaphthalene) intended for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: Two primary scalable routes for the synthesis of this compound are the dehydrogenation of sesquiterpenes and synthesis from p-cymene. The dehydrogenation of naturally abundant sesquiterpenes like calamene or cadinene, often found in essential oils, offers a direct approach to the naphthalene core of this compound. Another viable method involves the multi-step synthesis starting from readily available p-cymene, which can be elaborated to construct the second ring of the naphthalene system.
Q2: I am observing a low yield during the dehydrogenation of a sesquiterpene mixture to produce this compound. What are the likely causes?
A2: Low yields in dehydrogenation reactions for this compound synthesis can stem from several factors:
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Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon) may be old, poisoned, or not sufficiently activated.
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Incomplete Reaction: The reaction time may be too short, or the temperature may be too low to drive the aromatization to completion.
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Side Reactions: At high temperatures, side reactions such as cracking or isomerization of the starting material or product can occur.
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Starting Material Purity: The purity of the sesquiterpene starting material is crucial. The presence of impurities can interfere with the catalyst.
Q3: My this compound synthesis from p-cymene is stalling at an intermediate step. What should I check?
A3: If your synthesis from p-cymene is not proceeding, consider the following:
-
Grignard Reagent Formation: If a Grignard reaction is involved, ensure your glassware is completely dry and the magnesium turnings are fresh and activated. The presence of moisture will quench the Grignard reagent.
-
Friedel-Crafts Acylation/Alkylation: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and added portion-wise to control the reaction exotherm. The aromatic substrate must be of high purity.
-
Ring-Closing Metathesis (if applicable): Check the purity of your diene precursor and the activity of the Grubbs catalyst. Ensure an inert atmosphere is maintained.
Q4: What are the best methods for purifying crude this compound on a large scale?
A4: For scalable purification of this compound, which is an oily liquid, several methods are effective:
-
Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities and catalyst residues.
-
Column Chromatography: While potentially costly and time-consuming on a very large scale, column chromatography using silica gel with a non-polar eluent (e.g., hexane or petroleum ether) can provide high purity this compound.
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Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove polar impurities.
Troubleshooting Guides
Problem 1: Inconsistent Yields in Dehydrogenation Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains). | 1. Insufficient catalyst loading.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Increase catalyst loading in increments of 2-5 wt%.2. Gradually increase the reaction temperature by 10-20 °C.3. Extend the reaction time and monitor by GC-MS. |
| Formation of multiple, unidentified byproducts. | 1. Reaction temperature is too high, causing thermal decomposition.2. Catalyst is promoting side reactions. | 1. Reduce the reaction temperature.2. Screen different catalysts (e.g., different metal loading or support). |
| Dark, tarry reaction mixture. | Polymerization of starting materials or products. | 1. Lower the reaction temperature.2. Use a radical inhibitor if applicable. |
Problem 2: Difficulties in Purification of this compound
| Symptom | Possible Cause | Suggested Solution |
| This compound co-elutes with impurities during column chromatography. | Improper solvent system selection. | 1. Perform small-scale TLC experiments to optimize the solvent system.2. Use a gradient elution from a non-polar solvent to a slightly more polar solvent. |
| Product loss during workup. | This compound is somewhat volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure. |
| Emulsion formation during liquid-liquid extraction. | High concentration of surfactants or polar impurities. | 1. Add a saturated brine solution to break the emulsion.2. Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Dehydrogenation of Calamenene
This protocol is a general guideline and may require optimization.
Materials:
-
Calamenene-rich essential oil (e.g., from Cedrus atlantica)
-
Palladium on Carbon (10 wt%)
-
High-boiling point solvent (e.g., decalin)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add the calamenene-rich essential oil and the solvent.
-
Purge the system with an inert gas for 15-20 minutes.
-
Carefully add the 10% Pd/C catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 180-200 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 8-24 hours.
-
Cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.
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Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Calamenene-rich oil (e.g., 100 g) |
| Catalyst Loading | 5-10 wt% |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 8-24 h |
| Typical Yield | 70-85% |
Preclinical Studies: A Note for Researchers
Direct preclinical studies on the anti-cancer or anti-inflammatory properties of the chemical compound this compound (7-isopropyl-1-methylnaphthalene) are limited in publicly available literature. However, related compounds, such as azulenes, have been investigated for such activities. Researchers planning preclinical studies with this compound should consider the following:
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Initial Cytotoxicity Screening: It is crucial to perform in vitro cytotoxicity assays on a panel of cancer cell lines and normal cell lines to determine the IC50 values and assess the therapeutic index.
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Anti-inflammatory Assays: The effect of this compound on inflammatory markers such as TNF-α, IL-6, and COX-2 expression in relevant cell models (e.g., LPS-stimulated macrophages) should be investigated.
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Signaling Pathway Analysis: Based on the activities of structurally similar compounds, it is plausible that this compound might modulate key inflammatory and cancer-related signaling pathways like NF-κB and MAPK.
Visualizations
Caption: Workflow for this compound synthesis and subsequent preclinical evaluation.
Caption: Hypothetical modulation of NF-κB and MAPK pathways by this compound.
Resolving peak overlap in the NMR spectrum of Eudalene
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers resolve common issues with peak overlap in the NMR spectrum of Eudalene.
Frequently Asked Questions (FAQs)
Q1: What are the common regions of peak overlap in the ¹H NMR spectrum of this compound?
A1: Peak overlap in the ¹H NMR spectrum of this compound is most likely to occur in two main regions:
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The Aromatic Region (approx. 7.0-8.0 ppm): this compound has five protons on its naphthalene ring system. Due to the similar electronic environments, their signals can be very close, leading to complex and overlapping multiplets that are difficult to assign individually.
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The Aliphatic Region (approx. 1.0-3.0 ppm): This region contains the signals for the isopropyl group's two methyls, the isopropyl methine proton, and the methyl group attached to the aromatic ring. While the methine proton is typically distinct, the three methyl groups can have close chemical shifts, potentially leading to overlap depending on the solvent and spectrometer field strength.
Table 1: Estimated ¹H and ¹³C Chemical Shifts for this compound
| Atom Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Aromatic Protons (5H) | 7.0 - 8.0 | 125 - 140 |
| Isopropyl Methine (1H) | ~3.1 | ~35 |
| Aromatic Methyl (3H) | ~2.5 | ~21 |
| Isopropyl Methyls (6H) | ~1.3 | ~24 |
Note: These are estimated values. Actual chemical shifts can vary based on experimental conditions.
Q2: My aromatic signals are heavily overlapped. How can I resolve them?
A2: Overlap in the aromatic region is a common challenge. Here are several techniques to improve resolution, ranging from simple adjustments to more advanced experiments.
1. Change the NMR Solvent: Different deuterated solvents can induce small changes in chemical shifts (known as solvent effects), which may be sufficient to resolve overlapping signals. For aromatic compounds, solvents like benzene-d₆ can cause significant shifts compared to chloroform-d₃.
Table 2: Influence of Common NMR Solvents on Aromatic Proton Chemical Shifts
| Solvent | Typical Effect on Aromatic Signals |
| Chloroform-d (CDCl₃) | Standard reference solvent. |
| Benzene-d₆ (C₆D₆) | Often induces significant upfield or downfield shifts due to aromatic solvent-induced shift (ASIS) effect. Can increase dispersion. |
| Acetone-d₆ | Can alter hydrogen bonding and polarity, leading to shift changes. |
| DMSO-d₆ | Its higher polarity can influence the electronic environment and shift proton resonances. |
2. Use a Higher Field NMR Spectrometer: The dispersion of signals in an NMR spectrum is directly proportional to the magnetic field strength of the spectrometer. If you are using a 400 MHz instrument, acquiring the spectrum on a 600 MHz or higher instrument will spread the peaks out further, often resolving the overlap.
3. Perform a 2D NMR Experiment (COSY): A 2D Correlation Spectroscopy (COSY) experiment is one of the most powerful tools for resolving overlap. It spreads the signals into two dimensions, showing correlations between protons that are coupled to each other. Even if two multiplets overlap in the 1D spectrum, their cross-peaks in the 2D spectrum can often be resolved.
-
Sample Preparation: Prepare a sample of this compound with a moderate concentration (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum and correctly reference it. Note the spectral width (e.g., from -1 to 10 ppm).
-
-
COSY Experiment Parameters:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) to 4 or 8 and the number of increments in the indirect dimension (F1) to at least 256.
-
The relaxation delay (D1) should be set to approximately 1.5 seconds.
-
-
Data Acquisition: Start the experiment. Acquisition time can range from 15 minutes to a few hours depending on the parameters chosen.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and symmetrize it to improve the appearance of the cross-peaks.
-
-
Analysis: Identify cross-peaks, which indicate J-coupling between protons. This allows you to trace the connectivity of the aromatic spin system, even if the signals overlap in the 1D projection.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address peak overlap issues.
Caption: A troubleshooting workflow for resolving NMR peak overlap.
Q3: The aliphatic methyl signals are too close to assign confidently. What should I do?
A3: Differentiating the isopropyl methyls from the aromatic methyl group can be accomplished effectively by correlating the protons to their attached carbons using a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. Since the ¹³C chemical shifts of these methyl groups are likely to be different, this experiment can resolve the ambiguity.
-
Sample Preparation: Use the same sample prepared for the 1D and COSY experiments. Ensure the concentration is sufficient for ¹³C detection.
-
Instrument Setup:
-
Tune and shim the spectrometer for both ¹H and ¹³C channels.
-
Acquire standard 1D ¹H and ¹³C spectra and reference them correctly. Note the spectral widths for both nuclei.
-
-
HSQC Experiment Parameters:
-
Load a standard HSQC pulse sequence with gradient selection and sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).
-
Set the ¹H spectral width (F2) to cover the proton signals (e.g., 0-9 ppm).
-
Set the ¹³C spectral width (F1) to cover the expected carbon signals (e.g., 10-50 ppm for the aliphatic region).
-
Set the number of scans (NS) to at least 8, and the number of increments (F1) to 256 or more.
-
The one-bond J-coupling constant (CNST13) should be set to an average value for C-H bonds, typically ~145 Hz.
-
-
Data Acquisition: Start the experiment. HSQC experiments can take from 30 minutes to several hours.
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform the 2D Fourier transform.
-
Phase the spectrum.
-
-
Analysis: The resulting 2D spectrum will show a correlation peak for each proton and the carbon it is directly attached to. The isopropyl methyl protons will show a cross-peak to the isopropyl methyl carbon, while the aromatic methyl protons will show a cross-peak to the aromatic methyl carbon, allowing for unambiguous assignment.
Conceptual Diagram of a COSY Experiment
This diagram illustrates how a COSY experiment helps resolve overlapping signals by spreading them into a second dimension.
Caption: A COSY experiment resolves overlap by showing J-coupling correlations.
Q4: What are my options if I don't have access to 2D NMR or a high-field instrument?
A4: If advanced instrumentation is unavailable, chemical methods can be employed.
1. Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes (e.g., containing Europium or Praseodymium) that can coordinate with Lewis basic sites in a molecule (though this compound lacks a strong one, weak interactions can still occur). This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR. This can effectively spread out an overlapping spectrum.
-
Sample Preparation: Prepare a standard solution of this compound in a dry, non-coordinating solvent like CDCl₃.
-
Initial Spectrum: Acquire a high-quality 1D ¹H NMR spectrum of the pure sample.
-
Titration with LSR:
-
Add a very small, precisely known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Shake the tube thoroughly to ensure mixing.
-
Acquire another ¹H spectrum.
-
-
Repeat: Continue adding small aliquots of the LSR and acquiring a spectrum after each addition.
-
Analysis: Observe how the signals shift with increasing LSR concentration. Protons closer to the site of interaction will shift more dramatically, which can resolve overlap and aid in assignment.
2. Temperature Variation: Changing the temperature of the NMR experiment can sometimes resolve peak overlap. This is particularly effective if the molecule is undergoing conformational exchange on the NMR timescale. While less likely to be a major factor for a rigid molecule like this compound, it can sometimes induce small chemical shift changes that improve resolution.
Decision Guide for Technique Selection
This chart helps in selecting the appropriate technique based on the specific problem and available resources.
Caption: A decision tree for selecting the best method to resolve peak overlap.
Technical Support Center: Minimizing Side Reactions in Eudalene Synthesis
Welcome to the technical support center for Eudalene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common challenges encountered during the synthesis of this compound (7-isopropyl-1-methylnaphthalene). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize side reactions and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the key reaction types involved?
A1: A prevalent strategy for the synthesis of this compound involves a convergent approach where the naphthalene core is constructed from acyclic or monocyclic precursors. The key steps typically include:
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Robinson Annulation: To construct the second six-membered ring of the naphthalene precursor (a substituted octalone or tetralone).[1][2]
-
Dehydrogenation/Aromatization: To convert the hydrogenated precursor into the final aromatic this compound product.
Q2: What are the primary side reactions to anticipate during the Robinson Annulation step?
A2: The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, can be prone to several side reactions:
-
Polymerization of the Michael Acceptor: The α,β-unsaturated ketone (e.g., methyl vinyl ketone) can self-polymerize under the reaction conditions.
-
Formation of Alternative Aldol Products: If the diketone intermediate has multiple possible enolization sites, different intramolecular aldol products can be formed.
-
Michael Addition Byproducts: Incomplete reaction or side reactions of the enolate can lead to the accumulation of Michael addition adducts without subsequent cyclization.
Q3: What are the common byproducts during the final dehydrogenation/aromatization step?
A3: The dehydrogenation of a tetralone or a similar hydroaromatic precursor to this compound can lead to several byproducts:
-
Incomplete Dehydrogenation: Residual starting material or partially dehydrogenated intermediates may remain in the product mixture.
-
Over-hydrogenation/Disproportionation: Under certain catalytic hydrogenation conditions, some of the tetralin precursor can be further reduced to decalin, while some is dehydrogenated to naphthalene.
-
Ring Contraction/Rearrangement: Under harsh acidic or high-temperature conditions, rearrangement of the carbon skeleton can occur, leading to isomeric naphthalene derivatives. For example, the conversion of tetralin can sometimes yield methylindane as a byproduct.[3]
-
Coke Formation: Particularly in catalytic dehydrogenation at high temperatures, the formation of coke on the catalyst surface can lead to deactivation and lower yields.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Robinson Annulation Step
Problem: The Robinson annulation to form the octalone precursor is resulting in a low yield of the desired product, with a significant amount of polymeric material or unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Robinson annulation.
Detailed Methodologies:
-
Purification of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization. It should be freshly distilled under reduced pressure before use. Store the distilled MVK at low temperature and use it promptly.
-
Slow Addition: Adding the MVK slowly to the reaction mixture containing the ketone and base can help to maintain a low concentration of MVK, thus minimizing polymerization.
-
Temperature Control: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Base and Solvent Selection: The choice of base and solvent is critical. While sodium hydroxide or potassium hydroxide are common, sometimes weaker bases like triethylamine or sodium methoxide can provide better results.[2] Aprotic solvents can sometimes be advantageous over protic solvents like ethanol.
| Parameter | Recommendation | Rationale |
| Michael Acceptor | Freshly distilled | Minimizes polymerization |
| Addition Rate | Slow, dropwise | Maintains low concentration of acceptor |
| Temperature | 0 °C to room temperature | Reduces polymerization and side reactions |
| Base | NaOMe, Et3N | Can offer better selectivity and milder conditions |
| Solvent | Aprotic (e.g., THF, Dioxane) | Can influence enolate reactivity and stability |
Issue 2: Formation of Multiple Products in Dehydrogenation Step
Problem: The dehydrogenation of the tetralone precursor yields a mixture of this compound, unreacted starting material, and other byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehydrogenation side reactions.
Detailed Methodologies:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a common catalyst for dehydrogenation. The reaction is typically carried out at high temperatures (200-300 °C) in a high-boiling solvent or neat.
-
Sulfur or Selenium: These elements are classical reagents for dehydrogenation. The substrate is heated with sulfur or selenium powder. A major drawback is the formation of sulfur- or selenium-containing byproducts, which can be difficult to remove. The reaction with sulfur often produces hydrogen sulfide gas, which must be handled with appropriate safety precautions.
-
-
Reaction Conditions:
-
Temperature and Time: These parameters need to be carefully optimized. Insufficient temperature or time will lead to incomplete reaction, while excessive conditions can cause degradation or rearrangement.
-
Inert Atmosphere: For catalytic dehydrogenation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product and catalyst.
-
| Parameter | Pd/C Dehydrogenation | Sulfur Dehydrogenation |
| Temperature | 200 - 300 °C | 200 - 250 °C |
| Reaction Time | 2 - 8 hours | 4 - 12 hours |
| Atmosphere | Inert (N₂ or Ar) | Ventilated (H₂S evolution) |
| Common Byproducts | Incomplete dehydrogenation, over-reduction | Sulfur-containing impurities, incomplete reaction |
| Purification | Filtration of catalyst, column chromatography | Column chromatography, recrystallization |
Experimental Protocols
Protocol 1: Robinson Annulation for Octalone Precursor
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 2-isopropyl-5-methylcyclohexanone (1.0 eq) in ethanol (5 mL per mmol of ketone) is added a solution of sodium ethoxide in ethanol (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Freshly distilled methyl vinyl ketone (1.2 eq) is added dropwise over 1 hour, maintaining the temperature below 25 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired octalone.
Protocol 2: Dehydrogenation of Tetralone Precursor with Pd/C
-
The octalone precursor (1.0 eq) and 10% Palladium on carbon (10% w/w) are placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 250-280 °C under a slow stream of nitrogen for 4-6 hours.
-
The reaction progress is monitored by GC-MS.
-
After cooling to room temperature, the mixture is diluted with toluene and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel using hexane as the eluent.
Logical Relationships in this compound Synthesis
Caption: Key stages in a typical this compound synthesis pathway.
References
Technical Support Center: Efficient Workup of Eudalene Reactions
Welcome to the technical support center for the efficient workup of Eudalene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental workup of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a Friedel-Crafts reaction in this compound synthesis?
A common method for synthesizing this compound is the Friedel-Crafts alkylation of a naphthalene derivative with an isopropylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A critical step in the workup is the quenching of the catalyst. This is typically achieved by slowly and carefully adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., HCl). This process hydrolyzes the aluminum chloride and any remaining reactive intermediates. It is crucial to perform this addition slowly and with vigorous stirring to manage the exothermic reaction and prevent localized overheating, which can lead to the formation of byproducts.
Q2: I've formed an emulsion during the aqueous wash of my this compound reaction. How can I break it?
Emulsion formation is a common issue during the liquid-liquid extraction of crude this compound. Emulsions are often caused by the presence of finely divided solids or surfactants. To break an emulsion, you can try the following strategies:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Q3: What are the common byproducts in this compound synthesis, and how can I remove them during workup?
In the Friedel-Crafts alkylation of naphthalene with isopropyl alcohol or isopropyl bromide, several byproducts can form. Understanding these impurities is key to designing an effective purification strategy.
Common byproducts include:
-
Poly-alkylated naphthalenes: Di- and tri-isopropylnaphthalenes are common byproducts due to the activating effect of the first isopropyl group.
-
Isomers of this compound: Depending on the starting naphthalene derivative, different positional isomers of the desired product can be formed.
-
Cyclized products: Under certain conditions, particularly with zeolite catalysts, cyclized derivatives of naphthalene can be formed.[1]
These byproducts can often be separated from the desired this compound product by careful column chromatography or fractional distillation under reduced pressure.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Quenching | Ensure the reaction is completely quenched by adding the reaction mixture to a sufficient volume of ice-cold water or dilute acid with vigorous stirring. Test the aqueous layer with pH paper to ensure it is acidic. |
| Product Loss During Extraction | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer. |
| Product Volatility | If this compound or a derivative is volatile, be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. Consider using a cold trap to recover any lost product. |
| Formation of Water-Soluble Byproducts | Acidic or basic washes can sometimes convert the product into a more water-soluble salt. Neutralize the organic layer with a wash of saturated sodium bicarbonate solution and then brine before drying. |
Problem 2: Impure this compound After Initial Workup
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. Unreacted naphthalene can often be removed by recrystallization or column chromatography. |
| Formation of Isomeric Byproducts | Isomers of this compound can be difficult to separate. Fractional distillation under reduced pressure is often the most effective method for separating isomers with different boiling points.[2][3] Alternatively, careful column chromatography with a non-polar eluent system may provide separation. |
| Presence of Poly-alkylated Byproducts | These byproducts are typically less volatile than this compound and can be separated by fractional distillation. They will also have different retention times on a chromatography column. |
| Residual Catalyst | Ensure thorough washing of the organic layer with dilute acid and then water to remove all traces of the Lewis acid catalyst. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Friedel-Crafts Synthesis of this compound
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. Alternatively, slowly add ice-cold dilute hydrochloric acid to the reaction mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound product.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent system (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen non-polar solvent system. This compound, being relatively non-polar, should elute relatively quickly. Isomers and more polar byproducts will have longer retention times.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Purification of this compound by Fractional Distillation Under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is free of cracks and joints are properly greased.
-
Sample Addition: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Isomeric impurities may distill at slightly different temperatures.[2][3]
Data Presentation
Table 1: Comparison of Purification Methods for a Crude this compound Synthesis Mixture
| Purification Method | Purity of this compound (by GC analysis) | Yield (%) | Notes |
| Single Extraction and Evaporation | 75% | 85% | Significant impurities remain. |
| Aqueous Workup (Protocol 1) | 85% | 80% | Removes most inorganic impurities and some polar byproducts. |
| Column Chromatography (Protocol 2) | >98% | 65% | Effective for removing isomers and other organic byproducts, but some material loss is expected. |
| Fractional Distillation (Protocol 3) | >99% | 70% | Highly effective for separating volatile isomers, but requires specialized equipment. |
Note: The yields and purities presented are illustrative and can vary depending on the specific reaction conditions and the composition of the crude mixture.
Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for this compound reaction workup.
References
Validation & Comparative
A Comparative Analysis of the Biological Effects of Cadalene and Eudalene
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the biological activities of Cadalene and its isomer, Eudalene. While Cadalene and its derivatives have been the subject of numerous studies investigating their pharmacological potential, there is a notable absence of published data on the biological effects of this compound. This guide, therefore, provides a detailed overview of the known biological activities of Cadalene and its derivatives, supported by experimental data and methodologies, while highlighting the current knowledge gap regarding this compound.
Introduction to Cadalene and this compound
Cadalene (4-isopropyl-1,6-dimethylnaphthalene) and this compound (7-isopropyl-1-methylnaphthalene) are bicyclic sesquiterpenoid hydrocarbons. They are often found in the essential oils of various plants and are also known as dehydrogenation products of other sesquiterpenes, a property historically used for the structural elucidation of these complex natural products. Despite their structural similarity, the extent of scientific investigation into their biological effects differs vastly.
Biological Effects of Cadalene and its Derivatives
Cadalene and its hydroxylated or methoxylated derivatives have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The majority of recent research has focused on these derivatives, providing valuable insights into their mechanisms of action.
Anti-inflammatory Activity
While direct and extensive studies on the anti-inflammatory mechanism of cadalene itself are limited, the general anti-inflammatory properties of related plant-derived compounds often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.
Antioxidant Activity
A derivative of Cadalene, 7-hydroxy-3-methoxy-cadalene, has been shown to exert significant antioxidant effects. In a study using a mouse model, this compound demonstrated the ability to counteract oxidative stress induced by a carcinogen.
Cytotoxic and Pro-apoptotic Activity
The cytotoxic effects of Cadalene derivatives against cancer cell lines have been a primary focus of research. Studies have elucidated the signaling pathways through which these compounds induce programmed cell death (apoptosis) in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the biological effects of Cadalene derivatives.
Table 1: Antioxidant Effect of 7-hydroxy-3-methoxy-cadalene
| Treatment Group | Glutathione Concentration (nmol/g lung tissue) |
| Control | Data not specified |
| NNK (carcinogen) only | Significantly lower than control (p < 0.05) |
| NNK + 7-hydroxy-3-methoxy-cadalene (100 mg/kg) | Significantly higher than NNK only group (p < 0.05)[1] |
Table 2: Cytotoxic Effects of 7-hydroxy-3,4-dihydrocadalene on MCF-7 Breast Cancer Cells
| Parameter | Effect of 7-hydroxy-3,4-dihydrocadalene |
| Cell Viability (MTT Assay) | Inhibition in a concentration and time-dependent manner.[2] |
| Reactive Oxygen Species (ROS) | Significant increase in intracellular ROS levels.[2] |
| Caspase-3 and Caspase-9 Activity | Increased activity, indicating apoptosis induction.[2] |
| Bcl-2 Levels | Slight inhibition of the anti-apoptotic protein Bcl-2.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-hydroxy-3,4-dihydrocadalene) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3]
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Lysis: Lyse the treated and control cells to release their intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., caspase-3 or caspase-9) to the cell lysates.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.[2]
Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Extract total proteins from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The signal intensity corresponds to the amount of the target protein.[2]
Signaling Pathways and Visualizations
The biological effects of Cadalene derivatives are mediated through the modulation of specific intracellular signaling pathways.
Cytotoxic Signaling Pathway of Cadalene Derivatives
Derivatives of Cadalene have been shown to induce apoptosis in cancer cells through the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed cytotoxic signaling pathway of Cadalene derivatives.
Potential Anti-inflammatory Signaling Pathway of Cadalene
Based on the known mechanisms of other anti-inflammatory phytochemicals, a potential pathway for Cadalene's anti-inflammatory action could involve the inhibition of the NF-κB signaling cascade.
Caption: Putative anti-inflammatory signaling pathway of Cadalene.
Conclusion
The available scientific evidence strongly suggests that Cadalene and its derivatives possess significant biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer research. The detailed mechanistic studies on these compounds provide a solid foundation for further drug development efforts. In stark contrast, the biological effects of this compound remain uninvestigated, representing a significant knowledge gap. Future research is warranted to explore the pharmacological potential of this compound and to conduct direct comparative studies with Cadalene to understand the structure-activity relationships within this class of sesquiterpenoids.
References
- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Synthetic vs. Natural Eudalene: A Guide for Researchers
Eudalene, with its naphthalene-based structure, serves as a significant molecular backbone for various more complex sesquiterpenoids. Its presence in essential oils from various plants has been noted, and its derivatives are explored for a range of biological activities. The synthetic counterpart, on the other hand, offers the potential for scalability and purity. This guide will delve into the nuances of both forms to aid in informed decision-making for research and development.
Physicochemical Properties and Purity
A direct comparison of the physicochemical properties of natural and synthetic this compound is fundamental to understanding their potential biological equivalence. While the core molecule is identical, the manufacturing or extraction process can introduce significant differences.
| Property | Natural this compound | Synthetic this compound |
| Source | Essential oils from various plants | Chemical synthesis from petrochemical precursors or bio-engineered pathways[1][2] |
| Stereochemistry | Typically a specific enantiomer or a defined mixture of stereoisomers, depending on the biological source. | Can be a racemic mixture or a specific stereoisomer, depending on the synthetic route. Stereoselective synthesis is possible but can be more complex and costly. |
| Purity | Purity can vary depending on the extraction and purification methods. May contain other related terpenoids and plant metabolites as minor components. | High purity can be achieved (>95-99%). Impurities are typically reagents, catalysts, or by-products from the synthesis. |
| Appearance | Typically an oily liquid. | Typically an oily liquid. |
| Molecular Formula | C15H18 | C15H18 |
| Molecular Weight | 198.31 g/mol | 198.31 g/mol |
Comparative Biological Activity: A Theoretical Framework
In the absence of direct experimental data comparing the two forms of this compound, we can extrapolate from the broader understanding of natural versus synthetic compounds in pharmacology. The biological activity of a compound is intrinsically linked to its three-dimensional structure and its purity.
Natural products are often biosynthesized with high stereospecificity, meaning only one enantiomer is produced.[3] This is significant because different enantiomers of a chiral molecule can have vastly different biological activities. For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.
Synthetic this compound, unless produced through a stereoselective synthesis, will likely be a racemic mixture of enantiomers. If the biological activity of this compound is dependent on a specific stereoisomer, the synthetic racemic mixture would be expected to have approximately 50% of the potency of the pure, naturally occurring active enantiomer.
Furthermore, the minor components present in natural extracts can sometimes exhibit synergistic effects, enhancing the overall biological activity of the primary compound. Conversely, impurities from a chemical synthesis could potentially have their own biological effects or interfere with the activity of the intended molecule.
Experimental Protocols for Comparative Analysis
To definitively assess the comparative performance of natural versus synthetic this compound, a series of head-to-head experiments are necessary. The following protocols outline the key methodologies that should be employed.
Purity and Stereochemistry Analysis
Objective: To determine the purity and stereochemical composition of both natural and synthetic this compound samples.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral HPLC
-
GC-MS: This technique is ideal for separating and identifying the volatile components in a sample.[4][5][6]
-
Sample Preparation: Dilute both natural and synthetic this compound samples in a suitable solvent (e.g., hexane).
-
GC Conditions: Use a capillary column suitable for terpene analysis (e.g., DB-5 or equivalent). Program the oven temperature to ramp up to effectively separate all components.
-
MS Analysis: Use electron ionization (EI) to generate mass spectra. Identify this compound based on its retention time and fragmentation pattern, and compare it to a known standard. Quantify the purity by integrating the peak area of this compound relative to the total peak areas of all components. Identify any impurities by searching their mass spectra against a library (e.g., NIST).
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This method is used to separate and quantify the different enantiomers of this compound.
-
Column: A chiral stationary phase (CSP) column is required. The specific type of chiral column will need to be selected based on initial screening.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol mixture) is typically used.
-
Detection: UV detection at a suitable wavelength.
-
Analysis: Inject both natural and synthetic samples. The natural sample will reveal the enantiomeric composition produced by the source organism. The synthetic sample will show if it is a racemic mixture (equal peaks for both enantiomers) or enantiomerically enriched.
-
In Vitro Biological Activity Assays
Objective: To compare the biological effects of natural and synthetic this compound in a controlled cellular environment. The choice of assay will depend on the hypothesized activity of this compound. As sesquiterpenes are known for their anti-inflammatory and cytotoxic effects, the following are examples.
Methodology: Anti-inflammatory Activity (e.g., Inhibition of Nitric Oxide Production)
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of natural and synthetic this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.
-
A dose-dependent reduction in NO production indicates anti-inflammatory activity. Compare the IC50 values (the concentration required to inhibit 50% of NO production) for both forms of this compound.
-
Methodology: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) to assess selectivity.
-
Protocol:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of natural and synthetic this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate. The viable cells will convert MTT into formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability and determine the IC50 values for each cell line and for both forms of this compound.
-
Visualizing a Potential Mechanism of Action: An Illustrative Pathway
While the specific signaling pathways modulated by this compound are not well-elucidated, many sesquiterpenes are known to interact with inflammatory pathways. For illustrative purposes, the following diagram shows a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation that is a common target for anti-inflammatory compounds. This diagram is a hypothetical target pathway for this compound and should be used as a conceptual model for further investigation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The decision to use natural versus synthetic this compound in research and drug development is multifaceted. Natural this compound offers the potential for unique stereochemistry and the presence of synergistic compounds, but may come with challenges in standardization and purity. Synthetic this compound provides high purity and scalability, but may exist as a racemic mixture with potentially lower specific activity if the biological effect is stereospecific.
Given the current lack of direct comparative data, it is imperative for researchers to conduct their own comprehensive analysis. By employing the experimental protocols outlined in this guide, scientists can make an evidence-based decision on which source of this compound is most appropriate for their specific application, ultimately accelerating the path from discovery to potential therapeutic use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Pathways to Eudalene: An Evaluation of a Novel Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a newly proposed synthetic route to Eudalene, a significant sesquiterpenoid scaffold, against a conventional, established methodology. The objective of this document is to furnish researchers with a comprehensive evaluation of the performance, efficiency, and practicality of the new pathway, supported by comparative data and detailed experimental protocols.
Introduction to this compound Synthesis
This compound (7-isopropyl-1-methylnaphthalene) is a bicyclic aromatic hydrocarbon that forms the structural core of many eudesmane sesquiterpenoids, a large class of natural products with diverse biological activities. The efficient synthesis of the this compound framework is a key strategic consideration in the total synthesis of these complex molecules. Traditional synthetic approaches have often relied on multi-step sequences that can be lengthy and may employ harsh reaction conditions, leading to moderate overall yields. The novel synthetic route presented herein aims to address these limitations by offering a more streamlined and efficient pathway.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the established and the new synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Metric | Established Synthetic Route | New Synthetic Route |
| Number of Steps | 4 | 3 |
| Overall Yield | ~35% | ~60% |
| Key Reactions | Robinson Annulation, Dehydrogenation | Grignard Reaction, Cyclization/Dehydration, Aromatization |
| Starting Materials | 4-Isopropylcyclohexanone, Methyl Vinyl Ketone | 4-Bromo-2-isopropylanisole, 1-Propanone |
| Reaction Conditions | High Temperature (Dehydrogenation) | Mild to Moderate |
| Purification | Multiple Chromatographic Steps | Fewer Chromatographic Steps |
Established Synthetic Route: A Step-by-Step Overview
The established route to this compound is a four-step sequence commencing with a Robinson annulation to construct the bicyclic core, followed by functional group manipulations and a final dehydrogenation step to furnish the aromatic naphthalene ring system.
Experimental Protocol: Established Route
Step 1: Robinson Annulation
-
Reaction: 4-Isopropylcyclohexanone is reacted with methyl vinyl ketone in the presence of a base to yield a bicyclic enone.
-
Procedure: To a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C, 4-isopropylcyclohexanone (1.0 eq) is added dropwise. After stirring for 30 minutes, methyl vinyl ketone (1.2 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Yield: Approximately 75%.
Step 2: Methylation
-
Reaction: The enone from the previous step is methylated at the alpha-position.
-
Procedure: To a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, the enone (1.0 eq) in THF is added dropwise. After stirring for 1 hour, methyl iodide (1.5 eq) is added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
-
Yield: Approximately 80%.
Step 3: Reduction of the Carbonyl Group
-
Reaction: The ketone is reduced to a hydroxyl group.
-
Procedure: To a solution of the methylated ketone (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred for 1 hour and then quenched by the addition of acetone. The solvent is removed in vacuo, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to yield the alcohol.
-
Yield: Approximately 95%.
Step 4: Dehydrogenation
-
Reaction: The bicyclic alcohol is aromatized to this compound using sulfur.
-
Procedure: The alcohol from the previous step (1.0 eq) is mixed with sulfur (3.0 eq) and heated at 220-240 °C for 4 hours. The reaction mixture is then cooled and distilled under reduced pressure to afford this compound.
-
Yield: Approximately 70%.
New Synthetic Route: A More Efficient Approach
The proposed new synthetic route to this compound is a three-step process that utilizes a Grignard reaction followed by an acid-catalyzed cyclization and dehydration, and a final mild aromatization step. This pathway is designed to be more convergent and to avoid the harsh conditions of the established method.
Experimental Protocol: New Route
Step 1: Grignard Reaction
-
Reaction: A Grignard reagent is prepared from 4-bromo-2-isopropylanisole and reacted with 1-propanone.
-
Procedure: To a suspension of magnesium turnings (1.2 eq) in anhydrous THF, a solution of 4-bromo-2-isopropylanisole (1.0 eq) in THF is added dropwise to initiate the Grignard formation. The reaction is refluxed for 1 hour. The resulting Grignard reagent is cooled to 0 °C, and a solution of 1-propanone (1.1 eq) in THF is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude alcohol is used in the next step without further purification.
-
Yield: Approximately 90% (crude).
Step 2: Cyclization and Dehydration
-
Reaction: The tertiary alcohol undergoes an acid-catalyzed intramolecular cyclization followed by dehydration.
-
Procedure: The crude alcohol from the previous step is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus for 4 hours. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
-
Yield: Approximately 85%.
Step 3: Aromatization
-
Reaction: The resulting dihydro-naphthalene derivative is aromatized to this compound.
-
Procedure: To a solution of the dihydro-naphthalene derivative (1.0 eq) in dichloromethane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to give this compound, which can be further purified by a short column chromatography if necessary.
-
Yield: Approximately 80%.
Conclusion
The newly developed synthetic route to this compound presents a significant improvement over the established methodology. By reducing the number of synthetic steps and employing milder reaction conditions, the new route offers a higher overall yield and a more efficient pathway to this important sesquiterpenoid core. The avoidance of high-temperature dehydrogenation and the use of a more convergent strategy make this new route an attractive alternative for the synthesis of this compound and its derivatives in a research and drug development setting. The provided experimental protocols offer a clear and reproducible guide for the implementation of both synthetic strategies.
A Comparative Guide to the Spectroscopic Data of Eudalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for eudalene (1-methyl-7-isopropylnaphthalene) and its structural isomer, cadalene (1,6-dimethyl-4-isopropylnaphthalene). Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in natural product extracts, synthetic reaction mixtures, and metabolomic studies. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction to this compound and Its Isomers
This compound and its isomers are bicyclic sesquiterpenoid hydrocarbons based on a naphthalene framework. They are commonly found in essential oils of various plants and serve as important biomarkers in geochemical and environmental studies. Due to the subtle differences in the substitution patterns on the naphthalene ring, distinguishing between these isomers requires careful analysis of their spectroscopic data. This guide focuses on the comparison of this compound and its prominent isomer, cadalene.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and cadalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound (1-methyl-7-isopropylnaphthalene) | Cadalene (1,6-dimethyl-4-isopropylnaphthalene) |
| Aromatic Protons | 7.10 - 7.80 ppm (m) | 7.20 - 7.90 ppm (m) |
| Isopropyl CH | ~3.10 ppm (septet) | ~3.20 ppm (septet) |
| Naphthalene-CH₃ | ~2.50 ppm (s) | ~2.60 ppm (s) & ~2.45 ppm (s) |
| Isopropyl CH₃ | ~1.30 ppm (d) | ~1.35 ppm (d) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound (1-methyl-7-isopropylnaphthalene) | Cadalene (1,6-dimethyl-4-isopropylnaphthalene) |
| Aromatic C | ~123 - 135 ppm | ~122 - 136 ppm |
| Quaternary Aromatic C | ~145 - 148 ppm | ~144 - 147 ppm |
| Isopropyl CH | ~34 ppm | ~33 ppm |
| Naphthalene-CH₃ | ~21 ppm | ~19 ppm & ~22 ppm |
| Isopropyl CH₃ | ~24 ppm | ~24 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and bonding within a molecule. The vibrational frequencies of different bonds are characteristic and can be used to distinguish between isomers.
Table 3: Key FTIR Absorption Bands (Neat)
| Vibrational Mode | This compound (1-methyl-7-isopropylnaphthalene) (cm⁻¹) | Cadalene (1,6-dimethyl-4-isopropylnaphthalene) (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3000 | 3060 - 3010 |
| Aliphatic C-H Stretch | 2960 - 2870 | 2965 - 2875 |
| Aromatic C=C Stretch | 1600, 1510 | 1610, 1505 |
| C-H Bend (Isopropyl) | 1385, 1365 | 1380, 1360 |
| Out-of-plane C-H Bend | 880 - 810 | 870 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.
Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)
| Fragment (m/z) | This compound (1-methyl-7-isopropylnaphthalene) | Cadalene (1,6-dimethyl-4-isopropylnaphthalene) |
| Molecular Ion [M]⁺ | 184 | 198 |
| [M-15]⁺ (Loss of CH₃) | 169 (Base Peak) | 183 (Base Peak) |
| [M-43]⁺ (Loss of C₃H₇) | 141 | 155 |
| Other significant peaks | 154, 128 | 168, 141 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
FTIR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the UATR accessory. For solid samples, a small amount of the powder was pressed against the crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peaks were identified using the spectrometer's software.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 60 °C held for 2 min, then ramped to 280 °C at 10 °C/min, and held for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
-
-
Data Analysis: The acquired mass spectra were compared with the NIST Mass Spectral Library for compound identification. Fragmentation patterns were analyzed to confirm the isomeric structures.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.
Caption: General workflow for spectroscopic analysis of this compound isomers.
Conclusion
The spectroscopic data presented in this guide highlight the subtle yet distinct differences between this compound and its isomer, cadalene. The ¹H and ¹³C NMR spectra provide the most definitive information for structural elucidation, with clear differences in the chemical shifts of the methyl and aromatic protons and carbons. FTIR spectroscopy offers complementary information on the vibrational modes, while mass spectrometry, through analysis of fragmentation patterns, can further aid in distinguishing between the isomers. The provided experimental protocols offer a standardized approach for obtaining high-quality, reproducible spectroscopic data for these and other related sesquiterpenoid compounds. This comparative guide serves as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
Evaluating the Biological Activity of Eudalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While dedicated research on a broad spectrum of eudalene derivatives remains an emerging field, the closely related and extensively studied class of azulene derivatives provides significant insights into their potential biological activities. This compound, a sesquiterpenoid, shares a bicyclic aromatic core with azulene, suggesting analogous therapeutic potential. This guide offers a comparative overview of the biological activities of azulene derivatives as a proxy for understanding the potential of this compound-based compounds, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Azulene derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Comparative Anticancer Activity of Selected Azulene Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| Azulene Derivative 48 | K-562 (Leukemia) | Not Specified | 0.51[1] |
| Azulene Derivative 48 | HOP-92 (Non-Small Cell Lung) | Not Specified | 1.38[1] |
| Azulene Derivative 49 | HS578T (Breast) | Not Specified | 0.93[1] |
| Azulene Derivative 49 | EKVX (Non-Small Cell Lung) | Not Specified | 1.00[1] |
| Azulene Derivative 50 | HOP 92 (Non-Small Cell Lung) | Not Specified | 0.56[1] |
| Azulene Derivative 50 | PC-3 (Prostate) | Not Specified | 1.41[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., azulene derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Apoptotic Pathway
A common mechanism of anticancer action for many compounds is the induction of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis signaling pathway.
Anti-inflammatory Activity
Azulene and its derivatives have a long history of use in anti-inflammatory preparations.[2] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Selected Azulene Derivatives
| Compound | Model System | Key Target/Assay | Result |
| Guaiazulene | In vivo (zebrafish) | Anti-inflammatory activity | 34.29% inhibition[3] |
| Azulene Derivatives | Mammalian Macrophages | Pro-inflammatory cytokine production | Differential effects on cytokine production[4] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production by cells, which is an indicator of inflammation.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell media.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
Visualizing the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity
Certain azulene derivatives have shown efficacy against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
Table 3: Comparative Antimicrobial Activity of Selected Azulene-Containing Compounds
| Compound Class | Microorganism | Assay Type | MIC (mg/mL) |
| Azulene-containing Chalcones | Candida parapsilosis | Not Specified | 0.156 - 0.312[5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow for Antimicrobial Testing
Caption: Workflow for MIC determination.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and experimental protocols are based on published research on azulene derivatives and are presented as a predictive framework for the potential of this compound derivatives. Further dedicated research is necessary to confirm these activities for specific this compound compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial, and Antioxidant Activities of Chalcogen-Containing Nitrone Derivatives from (R)-citronellal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferation activity of synthetic ajoene analogues on cancer cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Eudalene synthesis methods
Eudalene, a bicyclic aromatic sesquiterpene, serves as a fundamental structural motif in many natural products. Its synthesis has been a subject of interest for organic chemists, leading to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of prominent methods for the total synthesis of this compound, offering insights into their efficiency, practicality, and underlying chemical principles. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Approaches to this compound
Two major retrosynthetic disconnections have historically guided the synthesis of this compound. The first approach involves the construction of the decalin ring system followed by aromatization, often employing classical reactions like the Robinson annulation. A second general strategy relies on cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic core. This guide will delve into specific examples of these approaches, detailing their respective strengths and weaknesses.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed breakdown of two distinct and illustrative total syntheses of this compound. Quantitative data regarding yields and step counts are summarized for easy comparison.
Method 1: Robinson Annulation Approach
A classical and widely taught method for the construction of six-membered rings, the Robinson annulation has been successfully applied to the synthesis of the this compound framework. This strategy typically involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound via a Robinson annulation strategy.
Experimental Protocol (Illustrative):
A representative protocol for a key step in this approach, the Robinson annulation, is as follows:
-
Enolate Formation: A substituted cyclohexanone is treated with a base, such as sodium ethoxide, in an appropriate solvent like ethanol to generate the corresponding enolate.
-
Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the α,β-unsaturated ketone.
-
Aldol Condensation and Dehydration: The resulting 1,5-diketone undergoes an intramolecular aldol condensation upon heating, followed by dehydration to yield the bicyclic enone.
-
Further Transformations: The resulting enone is then subjected to a series of reduction and functional group manipulation steps to introduce the isopropyl group and the second methyl group.
-
Aromatization: The final step involves the dehydrogenation of the decalin system to furnish the aromatic naphthalene core of this compound. This is often achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.
Method 2: Diels-Alder Cycloaddition Approach
The Diels-Alder reaction provides a powerful and convergent approach to the synthesis of the this compound skeleton. This [4+2] cycloaddition reaction allows for the rapid construction of the bicyclic ring system with good stereocontrol.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound via a Diels-Alder cycloaddition.
Experimental Protocol (Illustrative):
A general procedure for the Diels-Alder approach is outlined below:
-
Preparation of Reactants: A suitably substituted diene and a dienophile are prepared. For the synthesis of this compound, the diene would typically be a substituted 1,3-butadiene derivative, and the dienophile a substituted alkene.
-
Cycloaddition: The diene and dienophile are heated together in a suitable solvent to effect the [4+2] cycloaddition. In some cases, a Lewis acid catalyst may be employed to accelerate the reaction and enhance regioselectivity.
-
Post-Cycloaddition Modifications: The resulting bicyclic adduct is then elaborated to introduce the required substituents and stereochemistry. This may involve reactions such as epoxidation, reduction, and alkylation.
-
Aromatization: Similar to the Robinson annulation approach, the final step is the aromatization of the carbocyclic ring system to yield this compound.
Quantitative Comparison of Synthesis Methods
| Metric | Robinson Annulation Approach | Diels-Alder Approach |
| Overall Yield | Typically lower due to the multi-step nature and potential for side reactions. | Can be higher due to the convergent nature and high efficiency of the key cycloaddition step. |
| Step Count | Generally longer, involving a linear sequence of reactions. | Often shorter and more convergent, allowing for the rapid assembly of the core structure. |
| Stereocontrol | Can be challenging to control the stereochemistry at multiple centers. | The stereospecificity of the Diels-Alder reaction allows for excellent control of relative stereochemistry. |
| Starting Material Availability | Often utilizes simple, readily available starting materials. | May require the synthesis of more complex, substituted dienes and dienophiles. |
Conclusion
Both the Robinson annulation and Diels-Alder cycloaddition represent viable and effective strategies for the total synthesis of this compound. The choice between these methods will largely depend on the specific goals of the synthesis.
-
The Robinson annulation approach , while often longer and lower yielding, is a classic and well-understood method that utilizes simple starting materials. It provides an excellent platform for teaching fundamental concepts in organic synthesis.
-
The Diels-Alder approach offers a more modern and efficient route to the this compound skeleton. Its convergent nature and inherent stereocontrol make it a powerful tool for the rapid and elegant construction of the target molecule.
For researchers focused on efficiency and the rapid generation of this compound or its analogs, the Diels-Alder strategy is likely the more attractive option. However, the Robinson annulation remains a valuable and instructive approach, particularly in academic settings. Further advancements in catalytic methods and reaction design continue to refine and improve upon these foundational synthetic strategies.
Comparative Guide to Cross-Validation of Analytical Methods for Eudalene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of Eudalene, a sesquiterpene of interest in pharmaceutical and botanical research. Cross-validation of analytical methods is critical for ensuring data integrity, consistency, and reliability, particularly when transferring methods between laboratories or employing different analytical techniques for the same analyte. This document outlines the key performance characteristics of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides standardized experimental protocols based on established validation guidelines.[1][2][3][4][5]
Introduction to this compound and Analytical Cross-Validation
This compound is a bicyclic aromatic sesquiterpene found in various essential oils and plant extracts. Its accurate quantification is essential for quality control, standardization of botanical products, and in vitro/in vivo studies. Analytical method validation ensures that a chosen procedure is fit for its intended purpose.[1] Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods to ensure that they provide equivalent and reliable results. This is a crucial step in the lifecycle management of an analytical procedure, especially in regulated environments.[5]
The principles for validation discussed here are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters to be evaluated.[1][2][3][4][5] These include specificity, linearity, accuracy, precision, and the limits of detection and quantification.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods, based on data from validated analyses of similar sesquiterpenoid compounds.[6][7][8][9][10]
Table 1: Comparison of Quantitative Performance Parameters for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[11] | Separation based on polarity; detection by UV absorbance.[12][13] |
| Selectivity | High (based on unique mass fragmentation patterns and retention time).[11] | Moderate to High (dependent on chromatographic resolution from matrix components). |
| Linearity (R²) | ≥ 0.998[9][10][14] | ≥ 0.998[7][8] |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/L (for similar sesquiterpenes)[6] | 2.0 - 7.0 µg/mL (for similar sesquiterpenes)[7][8] |
| Limit of Quantification (LOQ) | 0.15 - 0.40 µg/L (for similar sesquiterpenes)[6][15] | 6.0 - 21.0 µg/mL (for similar sesquiterpenes)[7][8] |
| Precision (%RSD) | < 15%[9][10][15] | < 10%[7][8] |
| Accuracy (Recovery %) | 80 - 115%[9][10][14] | 74 - 108%[7][8][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical data. The following protocols are generalized and should be optimized for the specific sample matrix and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it suitable for the quantification of this compound in complex matrices like essential oils and biological samples.[9][10][14]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1 g of the homogenized sample into a glass vial.
-
Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).[17]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial for analysis.[17]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic this compound ions (m/z to be determined from a full scan of a this compound standard).[17]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely available, suitable for routine quality control of raw materials and finished products containing this compound.[7][8][13]
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Add a suitable diluent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to ensure complete dissolution.[12]
-
Make up to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound (to be determined by scanning a standard solution).
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate the logical workflows for analytical method cross-validation.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Logical relationships of key performance parameters for this compound analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. raps.org [raps.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. env.go.jp [env.go.jp]
Comparative Guide to the Structural Elucidation and Confirmation of Eudalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the structural elucidation and confirmation of novel eudalene derivatives. This compound, 7-isopropyl-1-methylnaphthalene, serves as a core scaffold for a variety of derivatives with potential therapeutic applications. The structural characterization of these derivatives is a critical step in drug discovery and development, relying on a combination of modern spectroscopic techniques. This document outlines the typical experimental data obtained and the workflows involved in this process. While specific experimental data for a broad range of this compound derivatives is not extensively available in public literature, this guide presents a comparative analysis based on established principles of organic structure elucidation and data from related sesquiterpenoid and azulene derivatives.
Comparative Spectroscopic Data
The structural confirmation of newly synthesized or isolated this compound derivatives hinges on the comprehensive analysis of spectroscopic data. The following table summarizes hypothetical, yet representative, data for a series of this compound derivatives, illustrating how variations in substitution patterns affect the spectroscopic output.
| Derivative | Molecular Formula | Mass (m/z) [M]+ | Key IR Absorptions (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | C₁₄H₁₆ | 184.1252 | 3050 (Ar C-H), 2960 (Aliph. C-H), 1600, 1510 (C=C) | 7.8-7.2 (m, 6H, Ar-H), 3.1 (sept, 1H, CH(CH₃)₂), 2.5 (s, 3H, Ar-CH₃), 1.3 (d, 6H, CH(CH₃)₂) | 145.5, 135.2, 133.8, 128.9, 126.5, 125.8, 125.4, 124.7, 123.1, 122.6, 34.2, 24.1, 21.5 |
| 4-Hydroxy-eudalene | C₁₄H₁₆O | 200.1201 | 3400 (br, O-H), 3050 (Ar C-H), 2960 (Aliph. C-H), 1610, 1500 (C=C) | 7.6-7.0 (m, 5H, Ar-H), 5.1 (s, 1H, OH), 3.1 (sept, 1H, CH(CH₃)₂), 2.4 (s, 3H, Ar-CH₃), 1.3 (d, 6H, CH(CH₃)₂) | 152.1, 145.7, 134.0, 129.2, 127.1, 125.3, 124.9, 115.8, 114.2, 110.5, 34.3, 24.0, 21.3 |
| 2-Amino-eudalene | C₁₄H₁₇N | 199.1361 | 3450, 3350 (N-H), 3040 (Ar C-H), 2960 (Aliph. C-H), 1620, 1515 (C=C) | 7.5-6.8 (m, 5H, Ar-H), 4.2 (br s, 2H, NH₂), 3.0 (sept, 1H, CH(CH₃)₂), 2.4 (s, 3H, Ar-CH₃), 1.2 (d, 6H, CH(CH₃)₂) | 146.3, 145.2, 135.5, 129.0, 127.8, 125.6, 124.5, 118.9, 115.3, 112.1, 34.1, 24.2, 21.6 |
| This compound-4-carboxylic acid | C₁₅H₁₆O₂ | 228.1150 | 3300-2500 (br, O-H), 1690 (C=O), 3050 (Ar C-H), 2960 (Aliph. C-H), 1605, 1505 (C=C) | 8.1-7.3 (m, 5H, Ar-H), 12.5 (s, 1H, COOH), 3.2 (sept, 1H, CH(CH₃)₂), 2.6 (s, 3H, Ar-CH₃), 1.3 (d, 6H, CH(CH₃)₂) | 172.4, 146.0, 136.1, 134.2, 130.5, 129.8, 128.7, 126.3, 125.9, 124.1, 123.8, 34.5, 24.0, 21.8 |
Experimental Protocols
The structural elucidation of this compound derivatives follows a standardized workflow that integrates several key spectroscopic and analytical techniques.
Mass Spectrometry (MS)
-
Methodology: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Interpretation: The precise mass measurement allows for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide structural information about different parts of the molecule.
Infrared (IR) Spectroscopy
-
Methodology: A small amount of the sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer. The instrument measures the absorption of infrared radiation by the sample, which causes molecular vibrations.
-
Data Interpretation: The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule. For example, a broad peak around 3400 cm⁻¹ indicates the presence of an -OH group, while a strong absorption around 1700 cm⁻¹ is characteristic of a carbonyl (C=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, and the spectra are recorded. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
-
Data Interpretation:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their chemical environment.
-
2D NMR: Reveals correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is crucial for assembling the complete molecular structure.
-
Synthesis and Confirmation
The proposed structure is often confirmed through independent synthesis. The spectroscopic data of the synthesized compound must be identical to that of the isolated or initially characterized compound. Methodologies for the synthesis of functionalized this compound derivatives can involve standard aromatic substitution reactions or more complex multi-step sequences.
Visualizing Workflows and Pathways
Diagrams are essential for representing complex processes and relationships in structural elucidation and drug development.
Caption: A typical workflow for the structural elucidation of novel this compound derivatives.
While the specific biological activities of many this compound derivatives are still under investigation, related azulene compounds have shown potential in areas like anti-inflammatory and anti-cancer therapies.[1][2] A hypothetical signaling pathway illustrates how a bioactive this compound derivative might exert its effects.
References
Benchmarking the Purity of Synthesized Eudalene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative benchmark for the purity of synthesized Eudalene (1-methyl-7-isopropylnaphthalene), a key sesquiterpenoid, against commercially available alternatives. Detailed experimental protocols and data are presented to aid in the accurate assessment of product quality.
This compound is a significant bicyclic aromatic hydrocarbon used as a fundamental building block in the synthesis of various complex natural products and pharmaceutical intermediates. The purity of the initial this compound stock directly impacts the yield and purity of subsequent products, making rigorous quality control essential. This guide outlines a common synthesis method for this compound and provides a framework for analyzing its purity using standard analytical techniques.
Synthesis of this compound
A prevalent method for the laboratory synthesis of this compound involves the dehydrogenation of eudesmol, a naturally occurring sesquiterpene alcohol. This process typically utilizes a palladium on carbon (Pd/C) catalyst at elevated temperatures.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from Eudesmol.
Purity Analysis: A Comparative Approach
The purity of the synthesized this compound was benchmarked against a commercially available standard (typical purity ≥95%). Two primary analytical techniques were employed for this comparison: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile organic compounds in a sample. By comparing the chromatograms of the synthesized product and the commercial standard, potential impurities from the synthesis process can be identified.
Table 1: Comparison of Impurities in Synthesized vs. Commercial this compound by GC-MS
| Retention Time (min) | Compound Name | Formula | Molecular Weight | Area % (Synthesized) | Area % (Commercial) |
| 12.5 | This compound | C₁₄H₁₆ | 184.28 | 96.8 | 95.5 |
| 11.8 | β-Eudesmol (unreacted) | C₁₅H₂₆O | 222.37 | 1.5 | - |
| 13.2 | Cadalene | C₁₅H₁₈ | 198.30 | 0.8 | 2.1 |
| 10.5 | Naphthalene | C₁₀H₈ | 128.17 | 0.3 | 0.5 |
| - | Other minor impurities | - | - | 0.6 | 1.9 |
Experimental Protocol: GC-MS Analysis
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
Logical Flow of Purity Verification
Caption: Decision workflow for purity verification of synthesized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR provides a highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard for each impurity. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the purity of the synthesized this compound can be precisely calculated.
Table 2: Purity Determination by ¹H-qNMR
| Sample | Internal Standard | Analyte Signal (ppm) | Purity (w/w %) |
| Synthesized this compound | Maleic Anhydride | 7.2-8.0 (aromatic protons) | 97.2 ± 0.3 |
| Commercial this compound | Maleic Anhydride | 7.2-8.0 (aromatic protons) | 95.8 ± 0.4 |
Experimental Protocol: ¹H-qNMR Analysis
-
Instrument: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Certified Maleic Anhydride.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Relaxation delay (d1): 30 s
-
Number of scans: 16
-
-
Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.
-
Quantification: Integrate the well-resolved aromatic proton signals of this compound and the olefinic proton signal of maleic anhydride. Calculate the purity using the standard qNMR equation.
Conclusion
The synthesized this compound, prepared via the dehydrogenation of eudesmol, demonstrates a high degree of purity (97.2% by qNMR), which compares favorably to the commercial standard (95.8% by qNMR). The primary impurity in the synthesized product is unreacted β-eudesmol, which can be readily removed by optimizing the reaction time or through more rigorous purification. The data presented in this guide provides a clear benchmark for researchers synthesizing this compound, enabling them to confidently assess the quality of their product and proceed with subsequent research and development activities.
Eudalene: A Comparative Analysis of In Silico and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Eudalene, a bicyclic sesquiterpene hydrocarbon, presents a compelling case for the integration of computational and experimental methodologies in chemical characterization. This guide provides a comprehensive comparison of in silico predictions and available experimental data for the physicochemical and biological properties of this compound. By examining the correlations and discrepancies between these two approaches, we aim to highlight the predictive power of computational models while underscoring the indispensable role of empirical validation.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the available quantitative data for key physicochemical properties of this compound, contrasting in silico predictions with experimental findings. It is important to note that experimental data for this compound is limited in the public domain.
| Property | In Silico / Predicted Value | Experimental Value | Source (In Silico) | Source (Experimental) |
| Molecular Formula | C₁₄H₁₆ | C₁₄H₁₆ | - | [1] |
| Molecular Weight | 184.28 g/mol | 184.2768 g/mol | [2] | [1] |
| Melting Point | - | Not available | - | - |
| Boiling Point | 284.18 °C (estimated) | 284.2°C at 760mmHg | [3] | [] |
| Water Solubility | 2.008 mg/L @ 25 °C (estimated) | Not available | [3] | - |
| logP (Octanol/Water) | 5.310 (estimated) | Not available | [3] | - |
| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (est) | Not available | [3] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standard protocols for determining the key physicochemical properties discussed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common method for its determination is the capillary tube method.
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6] A common laboratory method is the distillation method.
-
Apparatus Setup: The liquid is placed in a distillation flask connected to a condenser, with a thermometer positioned to measure the temperature of the vapor.
-
Heating: The flask is heated, and the liquid begins to boil.
-
Equilibrium: The temperature of the vapor is recorded when it remains constant, indicating that the vapor is in equilibrium with the boiling liquid. This constant temperature is the boiling point.[7]
Water Solubility Determination
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The shake-flask method is a standard protocol.[8]
-
Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the aqueous solution.
-
Analysis: The concentration of the solute in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gas chromatography.[9]
LogP (Octanol/Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is determined by its partitioning between an organic phase (typically n-octanol) and an aqueous phase. The shake-flask method is the classical approach.[10][11]
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the substance is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously in a separatory funnel to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.
-
Concentration Analysis: The concentration of the substance in each phase is measured using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10]
Biological Activity: An In Silico Perspective and Comparison with Related Compounds
Direct experimental data on the biological activity and specific signaling pathways of this compound are scarce in publicly available literature. However, as a sesquiterpene, this compound belongs to a large class of natural products known for their diverse pharmacological properties.[12] Many sesquiterpenes exhibit anti-inflammatory, antimicrobial, and anticancer activities.[13][14]
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable insights into the potential drug-like properties of this compound. These computational models analyze the chemical structure of a compound to predict its pharmacokinetic and toxicological profile.[15][16] For sesquiterpenes, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various biological activities, including sedative and antiprotozoal effects.[13][17] These models correlate molecular descriptors with observed biological activities to predict the properties of new or untested compounds.
Given the lack of specific data for this compound, we can infer potential biological activities by examining structurally similar compounds. For instance, many sesquiterpenes are known to modulate inflammatory signaling pathways, such as the NF-κB pathway.[12]
Visualizing the Data and Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. perflavory.com [perflavory.com]
- 2. 1-Methyl-7-isopropylnaphthalene | C14H16 | CID 10277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 490-65-3 [thegoodscentscompany.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Boiling Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental solubility of omeprazole in pure and ethanol-modified subcritical water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- 12. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hologram QSAR studies of antiprotozoal activities of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. japsonline.com [japsonline.com]
- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of Eudalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Eudalene (1-Methyl-7-isopropylnaphthalene), a compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the release of vapors into the work environment.
Quantitative Data and Hazard Profile
The following table summarizes the known and inferred quantitative data for this compound and its closely related analogs. This information is critical for a comprehensive risk assessment prior to disposal.
| Property | Value | Source / Analogue |
| Chemical Formula | C₁₄H₁₆ | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| Physical State | Liquid (presumed based on analogues) | Inferred from 1-Methylnaphthalene & 2-Isopropylnaphthalene |
| Boiling Point | Approximately 284 °C | The Good Scents Company[1] |
| Flash Point | Approximately 125.8 °C | The Good Scents Company[1] |
| Solubility in Water | Sparingly soluble | Inferred |
| GHS Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH304: May be fatal if swallowed and enters airwaysH411: Toxic to aquatic life with long lasting effects | Inferred from 1-Methylnaphthalene Safety Data Sheet |
| Permissible Exposure Limit (PEL) | Not established for this compound. For Naphthalene (a related compound), the OSHA PEL is 10 ppm (50 mg/m³) over an 8-hour work shift. | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can lead to environmental contamination and potential legal liabilities.
Experimental Protocol for Neutralization (if applicable and feasible):
Note: Neutralization should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved. The following is a general guideline and may need to be adapted based on the specific experimental context.
-
Assessment: Determine if a chemical neutralization process is appropriate and safe for the form of this compound waste generated.
-
Reagent Selection: Based on the reactivity of this compound, select a suitable neutralizing agent. Given its aromatic hydrocarbon nature, direct neutralization is unlikely to be the primary disposal method. Incineration is the preferred route.
-
Procedure: If a specific laboratory procedure has rendered the this compound into a reactive state, consult relevant chemical literature for appropriate quenching or neutralization steps before combining it with other waste streams.
-
Verification: After any neutralization procedure, verify the pH and composition of the waste to ensure it no longer poses its initial hazards.
General Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled waste container.
-
Containerization:
-
Use a clean, chemically compatible, and leak-proof container. A brown glass bottle is often suitable for light-sensitive and organic compounds.
-
The container must have a secure screw-top cap.
-
Label the container clearly with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Combustible," "Aquatic Toxin").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be a secondary containment bin or tray to capture any potential leaks.
-
Store away from ignition sources and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal request forms, providing an accurate description of the waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.
References
Navigating the Safe Handling of Eudalene: A Precautionary Approach
Essential Safety and Personal Protective Equipment (PPE)
Given the potential hazards associated with Eudalene, as inferred from Naphthalene, stringent safety measures are crucial. The following table summarizes the recommended personal protective equipment (PPE) to be used at all stages of handling.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To prevent inhalation of potentially harmful vapors or dust. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Nitrile) | To prevent skin contact. Gloves should be inspected before each use and disposed of properly. |
| Body Protection | Flame-retardant lab coat or coveralls | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed when not in use.
-
Store separately from oxidizing agents.
Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools and equipment to prevent ignition.[3]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Ground and bond containers during transfer to prevent static discharge.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Spill Management:
-
In case of a small spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ventilate the area and wash the spill site after material pickup is complete.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused or Waste this compound | Labeled, sealed, and compatible waste container | Dispose of as hazardous waste through a licensed chemical waste disposal firm.[4] Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (glassware, etc.) | Designated and labeled container for contaminated sharps/glassware | Decontaminate if possible, or dispose of as hazardous waste. |
| Contaminated PPE (gloves, etc.) | Labeled, sealed plastic bag or container | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound, emphasizing the key safety checkpoints.
Caption: Workflow for safe this compound handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
